1,1,3,3-Tetramethylbutyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-2,4,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBENIMDRFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328187 | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-57-0 | |
| Record name | 1611-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate
CAS Number: 1611-57-0
Synonyms: tert-Octyl isocyanate
This technical guide provides a comprehensive overview of 1,1,3,3-tetramethylbutyl isocyanate, a sterically hindered aliphatic isocyanate. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, reactivity, and applications in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic isocyanate odor. Its bulky tert-octyl group confers significant steric hindrance, which modulates its reactivity and imparts unique properties to its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | [1] |
| Boiling Point | 170-172 °C | [2] |
| Density | 0.859 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.426 | [2] |
| Flash Point | 48 °C (118.4 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing in the range of 2250-2285 cm⁻¹.[3]
Table 2: Key IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2270 | -N=C=O (asymmetric stretch) |
| 2960-2850 | C-H (alkane stretch) |
| 1470, 1370 | C-H (alkane bend) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts for isocyanides are noted to be distinct from isocyanates, with isocyanide carbons appearing in the 135-150 ppm range.[4]
(Note: Specific NMR data for this compound was not found in the search results. The following are predicted values based on the structure and general chemical shift ranges.)
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
~1.0 ppm (s, 9H): Protons of the (CH₃)₃C- group.
-
~1.4 ppm (s, 6H): Protons of the -C(CH₃)₂- group.
-
~1.6 ppm (s, 2H): Protons of the -CH₂- group.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
~125 ppm: Carbon of the -N=C=O group.
-
Other aliphatic carbons would appear in the upfield region.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 155, along with characteristic fragmentation patterns of the tert-octyl group.
Synthesis
The synthesis of this compound has been reported from its corresponding primary amine, tert-octylamine.[2] A general method for the synthesis of isocyanates from primary amines is phosgenation.
References
An In-depth Technical Guide to the Physical Properties of tert-Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-octyl isocyanate (CAS No. 1611-57-0), also known as 1,1,3,3-tetramethylbutyl isocyanate, is a valuable chemical intermediate in organic synthesis. Its sterically hindered isocyanate group imparts unique reactivity, making it a crucial building block in the development of various specialized polymers, coatings, and pharmaceutical compounds. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Core Physical and Chemical Properties
The physical properties of tert-octyl isocyanate are essential for its proper handling, storage, and application in research and development. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 1611-57-0 |
| Synonyms | This compound, 2-isocyanato-2,4,4-trimethylpentane |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Appearance | Liquid |
| Boiling Point | 170-172 °C |
| Density | 0.859 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.426 |
| Flash Point | 48 °C (closed cup) |
| Solubility | Reacts with water. Soluble in common organic solvents such as ethanol, methanol, ether, toluene, and dichloromethane. |
Experimental Protocols
Accurate determination of the physical properties of tert-octyl isocyanate is critical for its application. The following are detailed methodologies for key experimental procedures.
Determination of Boiling Point
The boiling point of tert-octyl isocyanate can be determined using standard laboratory distillation apparatus.
-
Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
Place a small volume of tert-octyl isocyanate and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
-
Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.
-
Measurement of Density
The density of liquid tert-octyl isocyanate can be measured using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer of a known volume, a balance, and a constant temperature bath.
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with tert-octyl isocyanate, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature bath at 25 °C until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
The density is calculated by dividing the mass of the isocyanate by the volume of the pycnometer.
-
Measurement of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.
-
Apparatus: An Abbé refractometer.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Place a few drops of tert-octyl isocyanate onto the prism of the refractometer.
-
Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
-
Isocyanate Group Content Titration
The purity of tert-octyl isocyanate can be determined by titrating the isocyanate (-NCO) group.
-
Principle: The isocyanate reacts with an excess of a standard solution of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
-
Reagents:
-
Standardized di-n-butylamine solution in a suitable solvent (e.g., toluene).
-
Standardized hydrochloric acid solution.
-
Indicator solution (e.g., bromophenol blue) or a potentiometer for endpoint detection.
-
-
Procedure:
-
Accurately weigh a sample of tert-octyl isocyanate into a flask.
-
Add a known excess of the standardized di-n-butylamine solution.
-
Allow the reaction to proceed to completion (stirring for a set time at room temperature).
-
Add the indicator and titrate the excess di-n-butylamine with the standard hydrochloric acid solution until the endpoint is reached.
-
A blank titration without the isocyanate sample is also performed.
-
The percentage of -NCO is calculated from the difference in the volume of titrant used for the blank and the sample.
-
Synthesis Workflow of tert-Octyl Isocyanate
The industrial synthesis of isocyanates is commonly achieved through the phosgenation of the corresponding primary amine. The following diagram illustrates the synthesis of tert-octyl isocyanate from tert-octylamine.
Caption: Synthesis of tert-octyl isocyanate from tert-octylamine and phosgene.
An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1,1,3,3-tetramethylbutyl isocyanate (tert-octyl isocyanate), a sterically hindered aliphatic isocyanate. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a valuable reagent in organic synthesis, particularly where steric hindrance is required to control reactivity and selectivity. Its bulky tert-octyl group influences its chemical behavior, making it distinct from less hindered isocyanates.
Molecular Formula: C₉H₁₇NO[1]
Molecular Weight: 155.24 g/mol [1]
Chemical Structure:
The structure of this compound is characterized by a neopentyl-like backbone attached to an isocyanate functional group. The SMILES representation of the molecule is CC(C)(C)CC(C)(C)N=C=O.[1]
Caption: Molecular structure of this compound.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1611-57-0 |
| Linear Formula | (CH₃)₃CCH₂C(CH₃)₂NCO |
| Molecular Weight | 155.24 g/mol |
| Boiling Point | 170-172 °C |
| Density | 0.859 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.426 |
| Flash Point | 48 °C (118.4 °F) - closed cup |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2250-2275 cm⁻¹. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two types of methyl groups and the methylene group in the tetramethylbutyl moiety. The integration of these signals would be in a 9:6:2 ratio.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, quaternary carbons, and the carbonyl carbon of the isocyanate group (typically in the range of 120-130 ppm).
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for sterically hindered aliphatic compounds would involve the loss of alkyl fragments. A significant fragment would be the loss of a tert-butyl group ([M-57]⁺).
Experimental Protocols
Synthesis of this compound
A general and mild method for the synthesis of sterically hindered isocyanates from the corresponding primary amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a nucleophilic base like 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Caption: General synthesis of isocyanates from primary amines.
Detailed Protocol (Representative):
-
To a solution of tert-octylamine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) is added a catalytic amount of 4-dimethylaminopyridine (DMAP, ~5 mol%).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is then added to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to yield the pure this compound.
Reaction with Grignard Reagents for Amide Synthesis
This compound can be used to synthesize sterically hindered amides by reaction with Grignard reagents.[1][3]
Reaction Scheme:
Caption: Synthesis of amides from isocyanates and Grignard reagents.
Detailed Protocol (Representative):
-
A solution of this compound (1 equivalent) is prepared in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents), dissolved in a suitable ethereal solvent, is added dropwise to the stirred isocyanate solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired sterically hindered amide.[3]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation, and may cause respiratory sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
References
An In-Depth Technical Guide to the Reactivity of Sterically Hindered Aliphatic Isocyanates
Abstract: Sterically hindered aliphatic isocyanates are a critical class of reagents used in the synthesis of high-performance polymers, coatings, and advanced materials for the pharmaceutical and drug development sectors. Their reduced reactivity, conferred by bulky alkyl groups adjacent to the isocyanate moiety, allows for greater control over reaction kinetics and selectivity. This technical guide provides a comprehensive overview of the factors governing the reactivity of these compounds. It delves into structural and external influences, presents quantitative kinetic data, details common experimental protocols for reactivity assessment, and illustrates key concepts through reaction pathway and workflow diagrams. This document is intended for researchers, scientists, and professionals seeking a deeper understanding of how to manipulate and control the reactivity of sterically hindered aliphatic isocyanates for advanced applications.
Fundamentals of Isocyanate Chemistry
The reactivity of any isocyanate is dictated by the electronic structure of the isocyanate functional group (-N=C=O). The carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), resulting in a significant partial positive charge and a strong electrophilic character.[1] This makes the isocyanate carbon highly susceptible to attack by nucleophiles such as alcohols, amines, and water.
A fundamental distinction in reactivity exists between aromatic and aliphatic isocyanates. Aromatic isocyanates exhibit significantly higher reactivity due to the delocalization of negative charge through the resonance effect of the aromatic ring.[1][2] Aliphatic isocyanates lack this electronic stabilization and are therefore inherently less reactive, a characteristic that is further modulated by steric hindrance.[2][3]
Steric hindrance refers to the spatial arrangement of atoms around the reactive center. In sterically hindered aliphatic isocyanates, bulky alkyl groups physically obstruct the path of an incoming nucleophile, slowing the reaction rate. This effect provides a crucial mechanism for controlling reaction selectivity and pot life in formulations. Prominent examples of sterically hindered aliphatic isocyanates include isophorone diisocyanate (IPDI) and m-tetramethylenexylene diisocyanate (TMXDI), whereas hexamethylene diisocyanate (HDI) is considered less sterically hindered.[3]
Key Factors Influencing Reactivity
The reaction rate of sterically hindered aliphatic isocyanates can be precisely controlled by manipulating a combination of structural and environmental factors.
-
Structural Effects (Steric and Electronic): The primary factor is the degree of steric hindrance. For instance, IPDI contains both a primary and a more sterically hindered secondary isocyanate group, which exhibit different reactivities.[4] Electronic effects, such as the presence of electron-withdrawing substituents, can increase the electrophilicity of the isocyanate carbon and enhance reactivity, though this is less pronounced than in aromatic systems.[1]
-
Catalysis: Due to their lower intrinsic reactivity, aliphatic isocyanate reactions almost always require a catalyst to proceed at a practical rate.[2][3] The choice of catalyst is critical as it can influence both the reaction speed and the selectivity between competing reactions (e.g., with polyols vs. water).
-
Organotin Compounds: Dibutyltin dilaurate (DBTL) is a highly efficient and common catalyst.[5] It functions as a Lewis acid, coordinating with the isocyanate group to further increase the electrophilicity of the carbon atom, thereby activating it for nucleophilic attack.[3][5] However, concerns over their toxicity and lack of selectivity have driven research into alternatives.[6]
-
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective. Their catalytic efficiency is dependent on their basicity and steric accessibility.[5][7]
-
Zirconium Complexes: These have emerged as promising non-tin catalysts that show high selectivity for the isocyanate-hydroxyl reaction over the undesirable isocyanate-water reaction.[5][6]
-
-
Solvent: The reaction medium can influence kinetics. Strong hydrogen-bond accepting solvents have been shown to affect the equilibrium of blocked isocyanate reactions.[7] Studies on oxime-blocked isocyanates found that reaction rates were faster in aromatic solvents compared to oxygen-containing solvents, a result attributed to the reaction mechanism.[8]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For blocked isocyanates, temperature is the critical factor for liberating the reactive isocyanate group.[5]
Caption: Factors governing the reactivity of sterically hindered aliphatic isocyanates.
Reaction Kinetics and Mechanisms
The primary reactions of isocyanates relevant to materials and drug development involve nucleophilic addition to the central carbon of the NCO group.
-
Reaction with Alcohols (Urethane Formation): R-NCO + R'-OH → R-NH-CO-OR' This is the cornerstone reaction for the production of polyurethanes.
-
Reaction with Water (Urea Formation): The reaction with water proceeds in two steps. First, an unstable carbamic acid intermediate is formed, which then decomposes to an amine and carbon dioxide gas.[2][9] The newly formed amine is highly reactive and quickly reacts with a second isocyanate group to form a stable urea linkage.[9] This side reaction is often undesirable in coating applications as the CO₂ evolution can cause bubbles and defects.[2]
-
Reaction with Amines (Urea Formation): R-NCO + R'-NH₂ → R-NH-CO-NH-R' This reaction is orders of magnitude faster than the reaction with alcohols.[2]
The catalysis of the isocyanate-alcohol reaction by a metal catalyst, such as an organotin compound, typically proceeds through a Lewis acid mechanism.
Caption: Lewis acid-catalyzed mechanism for urethane formation.
Quantitative Data Presentation
The differential reactivity of isocyanate groups due to steric hindrance can be quantified. For asymmetrical diisocyanates like IPDI, the rate constants for each NCO group's reaction can differ significantly.
Table 1: Relative Reactivity of Isophorone Diisocyanate (IPDI) NCO Groups with a Hydroxyl Group
| Isocyanate Group | Relative Position | Steric Hindrance | Rate Constant of First NCO Group (K₁) | Rate Constant of Second NCO Group (K₂) |
| IPDI NCO 1 | Primary | Lower | 0.62 | 0.23 |
| IPDI NCO 2 | Secondary (Cyclohexyl) | Higher | (Reference) | (Reference) |
| Data adapted from reference[2]. Note: Values are relative and system-dependent. |
Table 2: Influence of Catalysts on the Reaction of Hexyl Isocyanate with Water
| Catalyst | Catalyst Type | Relative Catalytic Activity | Proposed Mechanism |
| p-Toluene Sulfonic Acid (p-TSA) | Organic Acid | Low | Acid-catalyzed nucleophilic addition |
| Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Intermediate | Base-catalyzed nucleophilic addition |
| Dibutyltin Dilaurate (DBTDL) | Organotin | High | Lewis acid coordination/activation |
| Qualitative summary based on kinetic data from reference[9]. |
Experimental Protocols for Reactivity Assessment
Assessing the reactivity of sterically hindered isocyanates requires precise analytical techniques to monitor the consumption of the NCO group over time.
Protocol 1: Kinetic Analysis using In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
This method allows for real-time, continuous monitoring of the reaction without the need for sampling.[10]
-
System Setup: Place the reaction vessel in a temperature-controlled environment. Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction mixture.
-
Background Spectrum: Record a background spectrum of the initial reaction mixture (polyol, solvent, catalyst) before the addition of the isocyanate.
-
Reaction Initiation: Add the sterically hindered aliphatic isocyanate to the mixture under vigorous stirring to ensure homogeneity.
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the disappearance of the characteristic sharp absorbance peak of the NCO group, which appears around 2270 cm⁻¹.
-
Quantification: The concentration of the NCO group over time is proportional to the peak area or height. Plot the concentration versus time to determine the reaction kinetics and calculate the rate constant.[10]
Caption: Workflow for kinetic analysis of isocyanate reactions using in-situ FTIR.
Protocol 2: Determination of Deblocking Temperature using Differential Scanning Calorimetry (DSC)
This protocol is used for blocked isocyanates to identify the temperature at which the isocyanate becomes reactive.[5]
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the blocked isocyanate sample into a DSC pan. If studying a reaction, mix the blocked isocyanate with a coreactant (e.g., a polyol). Seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Record the heat flow into the sample as a function of temperature.
-
Analysis: The deblocking process involves the scission of a chemical bond, which is an endothermic process. Identify the onset temperature of the endothermic peak on the DSC thermogram. This temperature is reported as the initial deblocking temperature.[5]
Protocol 3: Differentiating IPDI Isomer Reactivity via IR Spectroscopy
This specialized method determines the relative consumption of the primary and secondary NCO groups of IPDI.[4]
-
Reaction: Perform the reaction of IPDI with a chosen alcohol. Stop the reaction at a specific conversion level (e.g., ~30%).
-
Sample Preparation: Dissolve a sample of the reaction mixture in carbon tetrachloride (CCl₄) to create a dilute solution.
-
Spectrum Recording: Record the IR spectrum of the solution in the N-H stretching region (approximately 3400-3500 cm⁻¹).
-
Analysis: The urethanes formed from the primary and secondary NCO groups exhibit slightly different N-H stretching frequencies in the IR spectrum.
-
Deconvolution: Use spectral deconvolution software to separate the overlapping N-H bands and determine the relative area of each peak. The ratio of these areas corresponds to the ratio of reacted primary versus secondary NCO groups.[4]
Conclusion
The reactivity of sterically hindered aliphatic isocyanates is a multifaceted property governed by a delicate interplay of molecular structure, catalysis, and reaction conditions. Their attenuated reactivity is not a limitation but a key feature that enables the precise formulation of advanced materials with controlled curing profiles and enhanced stability. For researchers and drug development professionals, a thorough understanding of these principles is paramount for designing novel conjugates, functionalizing surfaces, and synthesizing bespoke polymers. By leveraging the experimental protocols outlined herein, scientists can effectively quantify and control these reactions to achieve desired material properties and performance outcomes.
References
- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcimag.com [pcimag.com]
- 3. turkchem.net [turkchem.net]
- 4. researchgate.net [researchgate.net]
- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 6. wernerblank.com [wernerblank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
A Comprehensive Technical Guide to the Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanate from Tert-Octylamine
Abstract: This technical guide provides an in-depth overview of the synthetic pathways for producing 1,1,3,3-tetramethylbutyl isocyanate from its primary amine precursor, tert-octylamine (also known as 1,1,3,3-tetramethylbutylamine). The document details the predominant synthetic method involving phosgene and its safer surrogates, such as triphosgene, offering a complete experimental protocol. Additionally, it explores modern, phosgene-free alternatives for a comprehensive perspective. The guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, presenting quantitative data, detailed methodologies, and visual workflows to ensure clarity and reproducibility.
Introduction
This compound is a sterically hindered aliphatic isocyanate, a valuable reagent in organic synthesis. Its unique structural properties make it a useful building block for creating a variety of organic molecules, including substituted ureas, carbamates, and amides. Isocyanates are characterized by the functional group -N=C=O and are key intermediates in the production of polyurethanes, pesticides, and pharmaceuticals.
The most common and industrially established method for synthesizing isocyanates is through the phosgenation of primary amines.[1] This guide focuses on the practical application of this methodology to the conversion of tert-octylamine to this compound, with a strong emphasis on laboratory-scale procedures using safer phosgene equivalents.
Synthetic Pathways and Mechanisms
The conversion of a primary amine to an isocyanate can be achieved through several routes. The classical approach involves phosgenation, while modern methods aim to avoid the use of the highly toxic phosgene gas.
Phosgenation: The Classical Route
The reaction of a primary amine with phosgene (COCl₂) proceeds via a carbamoyl chloride intermediate, which is then dehydrochlorinated to yield the isocyanate.[1]
General Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl[1]
Due to the extreme toxicity and hazardous nature of phosgene gas, its use requires specialized equipment and stringent safety precautions.[1] In a laboratory setting, solid and less volatile phosgene surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are preferred.[2] Triphosgene, a stable crystalline solid, is particularly advantageous as it is safer to handle, store, and weigh.[2] In solution, and often with heating or catalysis, it dissociates to release three equivalents of phosgene.
Reaction Mechanism with Triphosgene
The reaction begins with the nucleophilic attack of the primary amine (tert-octylamine) on a carbonyl carbon of the phosgene molecule (generated in situ from triphosgene). This is followed by the elimination of hydrogen chloride (HCl), which is scavenged by a base (e.g., triethylamine), to form a carbamoyl chloride. Subsequent base-promoted elimination of a second molecule of HCl from the carbamoyl chloride yields the final isocyanate product.
References
Technical Guide: Solubility of tert-Octyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-octyl isocyanate in common organic solvents. Due to the reactive nature of isocyanates, this document also outlines a detailed experimental protocol for accurately determining its solubility while accounting for potential reactions.
Introduction to tert-Octyl Isocyanate
Tert-octyl isocyanate (CAS No. 1611-57-0) is an organic compound with the molecular formula C9H17NO.[1] It is a liquid at room temperature and is utilized in various chemical syntheses.[2] A key characteristic of isocyanates is their reactivity towards nucleophiles, particularly compounds containing active hydrogen atoms such as water, alcohols, and amines. This reactivity is a critical consideration when discussing solubility, as the dissolution in protic solvents is often followed by a chemical reaction.
Qualitative Solubility of tert-Octyl Isocyanate
Table 1: Qualitative Solubility of tert-Octyl Isocyanate in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Commonly used as a solvent for reactions and analysis involving isocyanates.[3][4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | These solvents are often used in polyurethane chemistry.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Acetone is used as a solvent in some analytical methods for isocyanates.[5][6] |
| Halogenated Hydrocarbons | Methylene Chloride | Likely Soluble | General purpose solvent for nonpolar to moderately polar organic compounds. |
| Esters | Ethyl Acetate | Likely Soluble | Expected to be a suitable solvent based on polarity. |
| Alkanes | n-Hexane, Heptane | Likely Soluble to Partially Soluble | As nonpolar solvents, they are likely to dissolve the nonpolar isocyanate. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Decomposes | Reacts with active hydrogen to form unstable carbamic acids (in water) or urethanes (in alcohols).[2][7] |
| Amine Solvents | Di-n-butylamine | Reacts | Reacts readily to form ureas. This reaction is the basis for the titration method to determine NCO content.[3] |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | Polyureas derived from isocyanates have shown solubility in DMF.[4] |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of tert-octyl isocyanate solubility in a given aprotic organic solvent. This protocol is designed to minimize exposure to atmospheric moisture, which can react with the isocyanate.
3.1. Materials and Equipment
-
tert-Octyl Isocyanate (analytical grade)
-
Selected Aprotic Organic Solvent (anhydrous)
-
Analytical Balance (± 0.0001 g)
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Glass vials with PTFE-lined screw caps
-
Inert gas (e.g., Nitrogen or Argon) supply
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with PTFE membrane)
-
Drying oven
3.2. Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
3.3. Step-by-Step Procedure
-
Preparation: Thoroughly clean and dry all glassware in an oven at 120°C for at least 4 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.
-
Solvent Dispensing: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense a known volume (e.g., 5.0 mL) of the anhydrous organic solvent into a pre-weighed glass vial containing a magnetic stir bar.
-
Addition of Solute: Add an excess amount of tert-octyl isocyanate to the solvent in the vial. The presence of undissolved solute is necessary to ensure a saturated solution.
-
Equilibration: Tightly seal the vial with a PTFE-lined cap and place it in a temperature-controlled environment (e.g., a water bath set to 25°C). Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solute to settle at the bottom of the vial.
-
Filtration: Under an inert atmosphere, carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a PTFE syringe filter. This step removes any suspended solid particles.
-
Aliquot Transfer: Dispense a precise volume of the filtered saturated solution into a pre-weighed, dry vial. Record the exact mass of the transferred solution.
-
Solvent Evaporation: Remove the solvent from the aliquot by evaporation under a gentle stream of inert gas or by using a rotary evaporator. Care should be taken to avoid excessive heating which could lead to decomposition of the isocyanate.
-
Final Mass Measurement: Once the solvent is completely removed, place the vial in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant mass is achieved. This final mass represents the mass of the dissolved tert-octyl isocyanate.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100
Safety Precautions
Tert-octyl isocyanate is harmful if inhaled, swallowed, or in contact with skin. It is also a sensitizer and can cause allergic reactions. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Isocyanates are moisture-sensitive and should be handled under anhydrous conditions.[7]
Conclusion
Tert-octyl isocyanate is expected to be soluble in a range of common aprotic organic solvents, including aromatic hydrocarbons, ethers, and ketones. It is reactive and decomposes in protic solvents like water and alcohols. Due to the lack of published quantitative data, experimental determination is necessary. The provided gravimetric method offers a reliable approach to ascertain the solubility of tert-octyl isocyanate in various organic media, which is crucial information for its application in research and development.
References
- 1. echemi.com [echemi.com]
- 2. canbipharm.com [canbipharm.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 7. Octyl isocyanate price,buy Octyl isocyanate - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling protocols for 1,1,3,3-tetramethylbutyl isocyanate (tert-octyl isocyanate), a sterically hindered isocyanate utilized in various chemical syntheses. Due to its hazardous properties, a thorough understanding of its safety data and adherence to strict handling procedures are critical to ensure the safety of laboratory personnel.
Chemical Identification and Physical Properties
This compound is a flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled. It is also a respiratory and skin sensitizer, and can cause serious eye irritation.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | tert-Octyl isocyanate |
| CAS Number | 1611-57-0 |
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| Physical Property | Value |
| Appearance | Liquid |
| Boiling Point | 170-172 °C (lit.) |
| Density | 0.859 g/mL at 25 °C (lit.) |
| Flash Point | 48 °C (118.4 °F) - closed cup |
| Refractive Index | n20/D 1.426 (lit.) |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category |
| Flammable liquids | 3 |
| Acute toxicity, Oral | 4 |
| Acute toxicity, Dermal | 4 |
| Acute toxicity, Inhalation | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2 |
| Respiratory sensitization | 1 |
| Skin sensitization | 1 |
| Specific target organ toxicity – single exposure | 3 (Respiratory system) |
GHS Pictograms:
Signal Word: Danger
Hazard Statements:
-
H226: Flammable liquid and vapour.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Safe Handling and Experimental Protocols
Adherence to the following protocols is mandatory when handling this compound.
Engineering Controls
-
All work with this chemical must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton) must be worn. Inspect gloves for any signs of degradation before use.
-
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations or in case of engineering control failure, a self-contained breathing apparatus (SCBA) should be used.
Handling Procedures
-
Avoid breathing vapors or mists.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep container tightly closed.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, alcohols, and amines.
-
The recommended storage temperature is 2-8°C.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Do not use combustible materials, such as sawdust.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and logical relationships for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Hazard classifications of this compound.
Caption: Emergency response decision tree for a chemical spill.
An In-Depth Technical Guide to the Applications of 1,1,3,3-Tetramethylbutyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylbutyl isocyanate, also known as tert-octyl isocyanate, is a sterically hindered monofunctional isocyanate that serves as a valuable reagent in organic synthesis. Its bulky tert-octyl group imparts unique reactivity and properties to the resulting molecules, making it a crucial building block for the synthesis of complex organic structures, particularly in the fields of medicinal chemistry and materials science. This technical guide explores the core applications of this compound, focusing on its utility in the synthesis of sterically hindered ureas and carbamates, as well as its role in the preparation of amides via reaction with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic representations are provided to facilitate its practical application in a laboratory setting.
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their electrophilic carbon atom readily reacts with a wide range of nucleophiles, making them versatile intermediates in the synthesis of a diverse array of compounds, including ureas, carbamates, and amides. Among the various isocyanates available, this compound stands out due to the significant steric hindrance provided by its bulky alkyl substituent.[1] This steric bulk influences its reactivity and the properties of the resulting products, often leading to enhanced stability, altered solubility, and unique conformational preferences. The synthesis of this sterically hindered isocyanate has been reported from its corresponding amine, tert-octylamine.[1]
This guide will delve into the primary applications of this compound in organic synthesis, providing practical insights for researchers and professionals in drug development and chemical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | [1] |
| CAS Number | 1611-57-0 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 170-172 °C | [1] |
| Density | 0.859 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.426 | [1] |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered around the introduction of a bulky, lipophilic tert-octyl group into target molecules. This is most commonly achieved through its reactions with nucleophiles such as amines, alcohols, and organometallic reagents.
Synthesis of Sterically Hindered Ureas
The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of ureas. When this compound is employed, the resulting N-(1,1,3,3-tetramethylbutyl)-N'-substituted ureas possess significant steric bulk around the urea linkage. This can be advantageous in drug design to modulate protein-ligand interactions or to enhance metabolic stability.
reagents [label=<
+
];
arrow [label="Reaction", shape="none", fontname="Arial", fontsize=12];
product [label=<
];
reagents -> arrow -> product [color="#4285F4"]; } dot Figure 1: General scheme for the synthesis of N-substituted ureas.
This protocol is adapted from general procedures for the synthesis of disubstituted ureas from isocyanates and anilines.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) in anhydrous diethyl ether or THF.
-
To this solution, add this compound (1.05 eq.) dropwise at room temperature with stirring. If the reaction is sluggish, a catalytic amount of triethylamine can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the urea product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Quantitative Data: While specific data for a wide range of anilines with this compound is not extensively tabulated in a single source, yields for similar reactions with bulky isocyanates are generally high, often exceeding 80%.
Synthesis of Sterically Hindered Carbamates
The reaction of isocyanates with alcohols or phenols yields carbamates, which are key functional groups in many pharmaceuticals and agrochemicals. The use of this compound allows for the introduction of the bulky tert-octyl group, forming N-(1,1,3,3-tetramethylbutyl)carbamates. These carbamates can serve as protecting groups for alcohols or as integral parts of a biologically active molecule.
reagents [label=<
+
];
arrow [label="Catalyst (e.g., DBTDL)", shape="none", fontname="Arial", fontsize=12];
product [label=<
];
reagents -> arrow -> product [color="#34A853"]; } dot Figure 2: General synthesis of N-tert-octylcarbamates.
This protocol is based on standard procedures for carbamate synthesis from isocyanates and alcohols, which often require a catalyst for less reactive or sterically hindered alcohols.
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or triethylamine (catalyst)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) in anhydrous toluene or THF.
-
Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%) or triethylamine (0.1 eq.) to the solution.
-
Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate).
Quantitative Data: Yields for carbamate formation are generally good to excellent, typically ranging from 70% to 95%, depending on the steric hindrance of the alcohol and the reaction conditions employed.
Synthesis of Amides via Reaction with Grignard Reagents
+
This protocol is a general representation of a Grignard reaction with an isocyanate.
Materials:
-
Organohalide (R-X)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of the organohalide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Isocyanate: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Logical Workflow for Synthesis Selection
The choice of synthetic route utilizing this compound depends on the desired final product. The following diagram illustrates a logical workflow for selecting the appropriate reaction.
Conclusion
This compound is a valuable and versatile reagent for introducing a sterically demanding tert-octyl group into organic molecules. Its primary applications lie in the straightforward and high-yielding synthesis of bulky ureas, carbamates, and amides, which are of significant interest in medicinal chemistry and materials science. The steric hindrance provided by the tert-octyl group can profoundly influence the biological activity, metabolic stability, and physical properties of the resulting compounds. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this important synthetic building block in a research and development setting. As the demand for structurally diverse and complex molecules continues to grow, the applications of specialized reagents like this compound are expected to expand further.
References
A Technical Guide to the Reactions of Tert-Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the core reactions involving tert-octyl isocyanate (2-isocyanato-2,4,4-trimethylpentane). Due to the limited specific literature on tert-octyl isocyanate, this guide draws upon established principles of isocyanate chemistry, with specific data presented where available and supplemented by representative protocols for structurally similar, sterically hindered isocyanates.
Core Reactions of Tert-Octyl Isocyanate
The reactivity of tert-octyl isocyanate is dominated by the electrophilic nature of the isocyanate group (-N=C=O). The bulky tertiary octyl group introduces significant steric hindrance, which modulates its reactivity compared to linear or less branched isomers. The primary reactions involve nucleophilic attack on the central carbon atom of the isocyanate moiety.
Reaction with Alcohols to Form Carbamates
Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is fundamental in polyurethane chemistry. The reaction with tert-octyl isocyanate proceeds via nucleophilic attack by the alcohol's oxygen atom on the isocyanate's carbonyl carbon.[1]
Reaction with Amines to Form Ureas
The reaction of tert-octyl isocyanate with primary or secondary amines yields substituted ureas. This reaction is typically very fast and is a common method for creating urea linkages in pharmacologically active molecules and other advanced materials.[2][3][4]
Reaction with Water
Like other isocyanates, tert-octyl isocyanate reacts with water. The initial product is an unstable carbamic acid, which readily decarboxylates to yield tert-octylamine and carbon dioxide gas.[5] This reactivity necessitates the use of anhydrous solvents for most synthetic applications to avoid side reactions and product contamination.
Quantitative Data: Reactivity of Isomeric Octyl Isocyanates
The steric hindrance of the tertiary alkyl group significantly impacts the reaction rate of tert-octyl isocyanate. A study documented in a US patent compared the relative reaction rates of primary, secondary, and tertiary octyl isocyanates with n-butanol at 70°C in dioxane. The data clearly demonstrates the decreased reactivity of the tertiary isomer.[6]
Table 1: Relative Reaction Rates of Octyl Isocyanate Isomers with n-Butanol [6]
| Isocyanate Isomer | Catalyst (1 mol%) | Relative Rate |
| 1-Octyl Isocyanate (Primary) | None | 1.0 |
| 1-Octyl Isocyanate (Primary) | Triethylamine | 3.5 |
| 1-Octyl Isocyanate (Primary) | Dibutyltin diacetate | 30.0 |
| 2-Methylheptyl Isocyanate (Secondary) | None | 0.3 |
| 2-Methylheptyl Isocyanate (Secondary) | Triethylamine | 1.2 |
| 2-Methylheptyl Isocyanate (Secondary) | Dibutyltin diacetate | 11.0 |
| 1,1-Dimethylhexyl Isocyanate (Tertiary) | None | <0.1 |
| 1,1-Dimethylhexyl Isocyanate (Tertiary) | Triethylamine | 0.2 |
| 1,1-Dimethylhexyl Isocyanate (Tertiary) | Dibutyltin diacetate | 4.0 |
Note: 1,1-Dimethylhexyl isocyanate is an isomer of tert-octyl isocyanate and serves as a representative example of a tertiary octyl isocyanate in this study.
Experimental Protocols
Detailed experimental procedures for tert-octyl isocyanate are not widely published. Therefore, the following protocols are representative examples adapted from established methods for other sterically hindered isocyanates and general isocyanate chemistry.[7][8] Researchers should perform appropriate optimization.
Representative Protocol 1: Synthesis of a N-tert-Octyl Urea
This protocol describes the reaction of tert-octyl isocyanate with a primary amine (e.g., benzylamine) to form the corresponding N,N'-disubstituted urea.
Materials:
-
Tert-octyl isocyanate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, 1.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq, if used) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add tert-octyl isocyanate (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a small amount of water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure N-tert-octyl-N'-benzylurea.
Representative Protocol 2: Synthesis of a Tert-Octyl Carbamate
This protocol outlines the synthesis of a carbamate from tert-octyl isocyanate and an alcohol (e.g., methanol), often requiring a catalyst due to the lower nucleophilicity of alcohols and the steric hindrance of the isocyanate.
Materials:
-
Tert-octyl isocyanate (1.0 eq)
-
Anhydrous methanol (excess, can be used as solvent)
-
Anhydrous toluene or THF (if not using excess alcohol as solvent)
-
Dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-1 mol%)
-
Hexane
Procedure:
-
To a flame-dried flask under an inert atmosphere, add tert-octyl isocyanate (1.0 eq) and anhydrous solvent (toluene or THF).
-
Add anhydrous methanol (1.1 eq).
-
Add the catalyst (e.g., DBTDL, ~0.1 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux (e.g., 60-80 °C) and monitor its progress by TLC or IR spectroscopy (disappearance of the strong N=C=O stretch around 2270 cm⁻¹).
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a solvent such as hexane or by flash column chromatography.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction pathways of tert-octyl isocyanate and a general experimental workflow.
Caption: General reaction pathways of tert-octyl isocyanate with nucleophiles.
Caption: A generalized experimental workflow for synthesis using tert-octyl isocyanate.
Other Potential Reactions
While reactions with alcohols and amines are predominant, other transformations are characteristic of isocyanates, though specific examples with tert-octyl isocyanate are not readily found in the literature.
-
Polymerization: Isocyanates can undergo polymerization, particularly in the presence of specific catalysts, to form polyisocyanates or cyclotrimers (isocyanurates). The steric bulk of the tert-octyl group would likely influence the feasibility and conditions of such reactions.[9]
-
Cycloaddition Reactions: Isocyanates can participate in [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams.[10][11] These reactions often require thermal or photochemical activation. The reactivity of tert-octyl isocyanate in such transformations has not been extensively documented.
Conclusion
Tert-octyl isocyanate is a sterically hindered electrophile whose chemistry is governed by the principles of nucleophilic addition to the isocyanate group. Its reactions are qualitatively similar to other isocyanates but are quantitatively slower, particularly in comparison to primary and secondary isomers. While it serves as a valuable building block, detailed synthetic procedures and quantitative data are sparse in readily accessible literature, necessitating adaptation of general protocols for its use in research and development. This guide provides a foundational understanding for professionals working with this versatile chemical intermediate.
References
- 1. chem4all.nethouse.ru [chem4all.nethouse.ru]
- 2. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. reddit.com [reddit.com]
- 6. US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. westmont.edu [westmont.edu]
- 11. researchtrends.net [researchtrends.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sterically Hindered Amides using 1,1,3,3-Tetramethylbutyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. However, the synthesis of sterically hindered amides, where bulky substituents are present on either the amine or the carboxylic acid, presents a significant challenge to traditional coupling methods. This often results in low yields, harsh reaction conditions, and the need for expensive coupling reagents.
1,1,3,3-Tetramethylbutyl isocyanate, also known as tert-octyl isocyanate, is a valuable reagent for overcoming these synthetic hurdles. Its bulky tert-octyl group allows for the efficient synthesis of highly hindered N-substituted amides. This document provides detailed application notes and experimental protocols for the synthesis of sterically hindered amides using this compound, focusing on two primary synthetic routes: the reaction with carboxylic acids and the coupling with Grignard reagents.
Reaction with Carboxylic Acids
The reaction of this compound with carboxylic acids provides a direct and often catalyst-free method for the formation of N-(1,1,3,3-tetramethylbutyl) amides. The reaction proceeds through a putative mixed anhydride intermediate, which then undergoes decarboxylation to yield the desired amide.
General Reaction Scheme:
This method is compatible with a wide range of functional groups and is particularly effective for the synthesis of amides from sterically demanding carboxylic acids.
Experimental Protocol: Synthesis of N-(1,1,3,3-Tetramethylbutyl)pivalamide
This protocol is adapted from established procedures for the synthesis of sterically hindered amides from isocyanates and carboxylic acids.
Materials:
-
Pivalic acid
-
This compound
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pivalic acid (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) to dissolve the carboxylic acid.
-
To the stirred solution, add this compound (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(1,1,3,3-tetramethylbutyl)pivalamide.
Data Presentation: Representative Yields for the Synthesis of N-(tert-Octyl) Amides from Carboxylic Acids
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Pivalic Acid | N-(1,1,3,3-Tetramethylbutyl)pivalamide | 85-95 |
| 2 | Benzoic Acid | N-(1,1,3,3-Tetramethylbutyl)benzamide | 80-90 |
| 3 | Acetic Acid | N-(1,1,3,3-Tetramethylbutyl)acetamide | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification methods.
Coupling with Grignard Reagents
For the synthesis of exceptionally hindered amides, the direct coupling of Grignard reagents with isocyanates offers a powerful and efficient alternative.[1][2][3] This method allows for the formation of amides from highly branched organometallic reagents.
General Reaction Scheme:
(where X = Cl, Br, I)
Experimental Protocol: Synthesis of N-(1,1,3,3-Tetramethylbutyl)benzamide
This protocol is based on the general procedure for the coupling of Grignard reagents with sterically hindered isocyanates.[1][4]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 mmol, 1.2 equiv).
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) dropwise via the dropping funnel. The reaction should initiate spontaneously (disappearance of the iodine color and gentle refluxing). If not, gentle heating may be required.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isocyanate:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL).
-
Cool the isocyanate solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the isocyanate solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure N-(1,1,3,3-tetramethylbutyl)benzamide.
-
Data Presentation: Representative Yields for the Synthesis of N-(tert-Octyl) Amides from Grignard Reagents
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | N-(1,1,3,3-Tetramethylbutyl)benzamide | 90-98 |
| 2 | Methylmagnesium bromide | N-(1,1,3,3-Tetramethylbutyl)acetamide | 85-95 |
| 3 | Isopropylmagnesium chloride | N-(1,1,3,3-Tetramethylbutyl)isobutyramide | 80-90 |
Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification methods.
Mandatory Visualizations
Caption: Workflow for amide synthesis from carboxylic acid.
Caption: Workflow for amide synthesis from Grignard reagent.
Characterization of N-(1,1,3,3-Tetramethylbutyl) Amides
The synthesized amides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet for the nine methyl protons of the tert-butyl group around 1.0 ppm and a singlet for the two methylene protons around 1.4 ppm. The two methyl groups on the quaternary carbon adjacent to the nitrogen will appear as a singlet around 1.4-1.5 ppm. The NH proton will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Expect characteristic signals for the quaternary carbons and the various methyl and methylene carbons of the tert-octyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration is expected in the range of 1630-1680 cm⁻¹.
-
An N-H stretching vibration should be observed around 3300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.
-
Safety Precautions
-
Isocyanates are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere and away from water and protic solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a versatile and effective reagent for the synthesis of sterically hindered amides. The two primary methods presented, reaction with carboxylic acids and coupling with Grignard reagents, offer robust and high-yielding routes to a wide range of N-tert-octyl amides. These protocols provide a solid foundation for researchers and drug development professionals to access complex and sterically encumbered amide-containing molecules.
References
Application Note: Synthesis of N-tert-Octyl Amides via Grignard Reaction with tert-Octyl Isocyanate
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, crucial in the development of pharmaceuticals, agrochemicals, and materials. While many methods exist, the synthesis of sterically hindered amides presents a significant challenge. The direct coupling of Grignard reagents with isocyanates offers a robust and efficient solution for creating such hindered structures.[1] This application note provides a detailed protocol for the reaction of a generic Grignard reagent (R-MgX) with tert-octyl isocyanate to yield a sterically hindered N-tert-octyl amide. This method is noted for its simplicity and the high yields it can achieve, even with bulky substrates.[1]
Reaction Principle
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate is a magnesium salt of an amide (an amidate). Subsequent workup with a mild acid protonates this intermediate to yield the final N-substituted amide product.
Experimental Protocol
This protocol is divided into two main phases: the preparation of the Grignard reagent and its subsequent reaction with tert-octyl isocyanate. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.[2][4]
Phase 1: Preparation of the Grignard Reagent (R-MgX)
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
-
Magnesium turnings
-
Organic halide (e.g., Bromobenzene, Iodomethane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)
Procedure:
-
Set up the dry three-neck flask with the dropping funnel, reflux condenser (topped with a drying tube or inert gas inlet), and a stopper.
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask.
-
Assemble the glassware and flush the entire system with an inert gas. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.
-
Dissolve the organic halide (1.0 equivalent) in anhydrous solvent in the dropping funnel.
-
To initiate the reaction, add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling or a slight turbidity), add an initiator like a crystal of iodine or a few drops of 1,2-dibromoethane and gently warm the flask.[4]
-
Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium metal and the formation of a gray or brownish solution.
Phase 2: Reaction with tert-Octyl Isocyanate
Materials and Equipment:
-
Separate dry round-bottom flask with a magnetic stirrer
-
tert-Octyl isocyanate
-
Anhydrous diethyl ether or THF
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve tert-octyl isocyanate (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the isocyanate solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent solution to the stirred isocyanate solution via a cannula or dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[1]
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium amidate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. If two layers are not present, add more ether and water.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude N-tert-octyl amide by column chromatography on silica gel or by recrystallization, if applicable.
Data Presentation
The following table should be used to record the experimental data to ensure reproducibility and for comparative analysis. Yields for this type of reaction are generally reported to be high.[1]
| Entry | Grignard Reagent (R-MgX) | Equivalents of Isocyanate | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Product Yield (%) | Purity (e.g., ¹H NMR) |
| 1 | Phenylmagnesium bromide | 1.0 | THF | 0 to RT | 2 | ||
| 2 | Methylmagnesium iodide | 1.0 | Ether | 0 to RT | 2 | ||
| 3 |
Safety Precautions
-
Grignard Reagents: These reagents are highly reactive, flammable, and react violently with water and protic solvents. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Isocyanates: tert-Octyl isocyanate is toxic and a respiratory sensitizer.[5][6][7] Exposure can lead to allergic respiratory reactions, and repeated exposure can cause sensitization.[7][8] Handle isocyanates only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
Visualizations
Reaction Pathway Diagram
Caption: General reaction scheme for the synthesis of N-tert-octyl amides.
Experimental Workflow Diagram
References
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. duluxprotectivecoatings.com.au [duluxprotectivecoatings.com.au]
- 7. Isocyanates – A family of chemicals [tc.canada.ca]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Derivatization of Primary Amines using 1,1,3,3-Tetramethylbutyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary amines is crucial in various fields, including pharmaceutical development, environmental analysis, and clinical diagnostics. Primary amines are often characterized by high polarity and low volatility, making their direct analysis by chromatographic methods such as gas chromatography (GC) challenging. Chemical derivatization is a widely employed strategy to improve the analytical properties of these compounds. This process involves converting the analyte into a less polar, more volatile, and more readily detectable derivative.
Isocyanates are effective derivatizing agents for primary amines, reacting to form stable urea derivatives.[1] This application note details the use of 1,1,3,3-tetramethylbutyl isocyanate, also known as tert-octyl isocyanate, for the derivatization of primary amines prior to chromatographic analysis. This sterically hindered isocyanate offers the potential for creating derivatives with specific chromatographic and mass spectrometric characteristics.[2] The resulting N-(1,1,3,3-tetramethylbutyl)-N'-alkyl/aryl ureas exhibit increased hydrophobicity and thermal stability, facilitating their separation and detection by GC-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Principle of the Reaction
The derivatization of a primary amine with this compound proceeds via a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction results in the formation of a stable N,N'-disubstituted urea derivative. The reaction is typically rapid and can be carried out under mild conditions.
The bulky 1,1,3,3-tetramethylbutyl group imparts significant non-polar character to the derivative, which enhances its volatility for GC analysis and its retention on reversed-phase HPLC columns.
Experimental Protocols
Protocol 1: Derivatization of Primary Amines for GC-MS Analysis
This protocol provides a general procedure for the derivatization of a primary amine in a standard solution.
Materials and Reagents:
-
This compound (≥98% purity)
-
Primary amine standard
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Anhydrous catalyst (e.g., triethylamine or pyridine, optional)
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Standard Preparation: Prepare a stock solution of the primary amine standard in the chosen anhydrous solvent at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution.
-
Derivatization Reaction:
-
In a clean, dry GC vial, add 100 µL of the primary amine standard solution.
-
Add a 5 to 10-fold molar excess of this compound.
-
(Optional) Add 10 µL of an anhydrous catalyst like triethylamine to facilitate the reaction, particularly for less reactive amines.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific amines.
-
Sample Preparation for Injection: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with the reaction solvent.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The specific GC-MS parameters will need to be optimized for the target analytes. A general starting point for the temperature program is an initial temperature of 80°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min.
Protocol 2: Derivatization of Primary Amines in an Aqueous Matrix for HPLC Analysis
This protocol is designed for the derivatization of primary amines present in aqueous samples, such as biological fluids or environmental water samples.
Materials and Reagents:
-
This compound
-
Aqueous sample containing the primary amine
-
Water-miscible aprotic solvent (e.g., acetonitrile or tetrahydrofuran)
-
Buffer solution (e.g., borate buffer, pH 9-10)
-
Extraction solvent (e.g., ethyl acetate or hexane)
-
Centrifuge
-
HPLC vials
Procedure:
-
Sample pH Adjustment: Adjust the pH of 1 mL of the aqueous sample to 9-10 using the buffer solution. This ensures the primary amine is in its free base form for efficient reaction.
-
Derivatization Reaction:
-
Add a 10 to 20-fold molar excess of this compound dissolved in a minimal amount of a water-miscible aprotic solvent (e.g., 100 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes with occasional vortexing.
-
Extraction of the Derivative:
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate) to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the urea derivative into the organic phase.
-
Centrifuge the mixture to achieve phase separation.
-
-
Sample Preparation for Injection: Carefully transfer the organic layer to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system. The separation can be performed on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. Detection can be achieved using a UV detector (monitoring at a wavelength where the derivative absorbs) or a mass spectrometer.
Data Presentation
The following tables provide hypothetical yet representative data that could be obtained from the analysis of derivatized primary amines.
Table 1: GC-MS Retention Times of Derivatized Primary Amines
| Primary Amine | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Retention Time (min) |
| Methylamine | 31.06 | 186.30 | 8.5 |
| Ethylamine | 45.08 | 200.33 | 9.2 |
| Propylamine | 59.11 | 214.36 | 10.1 |
| Aniline | 93.13 | 248.37 | 15.3 |
Table 2: HPLC-UV Method Parameters and Limits of Detection
| Parameter | Value |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/mL |
Visualizations
Caption: Reaction of a primary amine with this compound to form a stable urea derivative.
Caption: Experimental workflow for the derivatization and GC-MS analysis of primary amines.
Caption: Experimental workflow for the derivatization and HPLC analysis of primary amines in an aqueous matrix.
Conclusion
Derivatization of primary amines with this compound is a promising strategy to enhance their detectability and chromatographic performance. The formation of stable, non-polar urea derivatives allows for sensitive analysis by GC-MS and HPLC. The protocols provided herein offer a solid foundation for developing and validating methods for the quantification of primary amines in various sample matrices. Researchers are encouraged to optimize the reaction and analytical conditions for their specific analytes of interest to achieve the best performance.
References
Application Notes and Protocols for the Synthesis of Ureas from tert-Octyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of the urea functional group is a cornerstone reaction in medicinal chemistry and materials science. This document provides detailed experimental conditions and protocols for the synthesis of ureas utilizing tert-octyl isocyanate, a sterically hindered isocyanate. The protocols outlined below are applicable for reactions with a range of primary and secondary amines. Due to the steric bulk of the tert-octyl group, reaction conditions may require optimization to achieve high yields. These notes provide a starting point for such optimizations.
I. General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group of tert-octyl isocyanate, forming a substituted urea.
R-NH₂ (Primary Amine) + (CH₃)₃C-C(CH₃)₂-N=C=O → (CH₃)₃C-C(CH₃)₂-NH-C(=O)NH-R
R₂NH (Secondary Amine) + (CH₃)₃C-C(CH₃)₂-N=C=O → (CH₃)₃C-C(CH₃)₂-NH-C(=O)NR₂
II. Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly accelerate reaction times.
Protocol 1: Conventional Synthesis of N-Aryl-N'-(tert-octyl)urea
This protocol describes a general procedure for the reaction of tert-octyl isocyanate with an aromatic amine under conventional heating.
Materials:
-
tert-Octyl isocyanate
-
Substituted aniline (e.g., aniline, p-toluidine, 4-chloroaniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
Procedure:
-
To a stirred solution of the desired amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (N₂ or Ar), add tert-octyl isocyanate (1.1 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (for DCM, ~40°C; for MeCN, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-aryl-N'-(tert-octyl)urea.[1]
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl/Aryl-N'-(tert-octyl)urea
This protocol utilizes microwave irradiation to expedite the urea formation, which is particularly useful for high-throughput synthesis.[2][3]
Materials:
-
tert-Octyl isocyanate
-
Primary or secondary amine
-
Anhydrous Acetonitrile (MeCN)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the amine (0.64 mmol) in anhydrous acetonitrile (1.5 mL).
-
Add tert-octyl isocyanate (0.32 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 70°C for 1-3 hours with magnetic stirring (average power 200 W).[2][3]
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The residue can be purified by dissolving in a minimal amount of a suitable solvent and precipitating the product by adding a non-solvent, or by silica gel chromatography.
III. Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the synthesis of ureas from sterically hindered isocyanates like tert-butyl isocyanate, which can be extrapolated for tert-octyl isocyanate.
Table 1: Conventional Synthesis of Substituted Ureas
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DCM | 40 | 4 | >90 |
| 2 | p-Toluidine | DCM | 40 | 3 | >90 |
| 3 | 4-Chloroaniline | MeCN | 80 | 5 | 85-95 |
| 4 | Benzylamine | THF | 66 | 2 | >95 |
| 5 | Piperidine | DCM | 25 | 1 | >95 |
Data is representative and based on general procedures for sterically similar isocyanates.
Table 2: Microwave-Assisted Synthesis of Substituted Ureas [2][3]
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | MeCN | 70 | 3 | 98 |
| 2 | (±)-1-Phenylethylamine | MeCN | 70 | 3 | 95 |
| 3 | Cyclohexylamine | MeCN | 70 | 3 | 97 |
| 4 | Morpholine | MeCN | 70 | 3 | 99 |
Yields are for isolated products after purification.
IV. Visualizations: Experimental Workflow and Reaction Logic
Diagram 1: General Workflow for Urea Synthesis
The following diagram illustrates the general laboratory workflow for the synthesis of ureas from tert-octyl isocyanate.
Caption: Workflow for the synthesis of ureas.
Diagram 2: Logical Relationship of Reaction Components
This diagram shows the logical relationship between the reactants and the product in the urea synthesis.
Caption: Logical flow of the urea synthesis reaction.
References
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bulky Carbamates using Tert-octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-octyl isocyanate is a valuable reagent in organic synthesis, particularly for the preparation of sterically hindered, or "bulky," carbamates. The tert-octyl group, with its large steric footprint, imparts unique properties to the resulting carbamate moiety. In drug development, the incorporation of bulky carbamates can enhance a molecule's metabolic stability, modulate its binding affinity to biological targets, and improve its pharmacokinetic profile by increasing lipophilicity. Carbamates, in general, are recognized as important functional groups in medicinal chemistry, acting as bioisosteres for amide bonds and participating in key hydrogen bonding interactions with protein targets. This document provides detailed protocols for the synthesis of tert-octyl carbamates from various alcohol precursors and discusses their application in the context of cholinesterase inhibitors for neurodegenerative diseases.
Data Presentation: Representative Reaction Parameters for Tert-octyl Carbamate Synthesis
The following tables summarize representative reaction conditions and outcomes for the synthesis of N-tert-octyl carbamates from different classes of alcohols. The data is illustrative and based on general principles of carbamate synthesis; specific optimization for each substrate may be required.
Table 1: Reaction of Tert-octyl Isocyanate with Primary Alcohols
| Entry | Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | None | THF | 25 | 2-4 | >95 |
| 2 | Ethanol | None | THF | 25 | 2-4 | >95 |
| 3 | 1-Butanol | None | THF | 25 | 3-5 | >95 |
| 4 | Benzyl alcohol | None | THF | 25 | 4-6 | 90-95 |
Table 2: Reaction of Tert-octyl Isocyanate with Secondary Alcohols
| Entry | Alcohol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Propanol | DBU (5) | THF | 50 | 8-12 | 85-90 |
| 2 | Cyclohexanol | DBU (5) | Toluene | 60 | 12-16 | 80-85 |
| 3 | 1-Phenylethanol | DBTDL (2) | Toluene | 80 | 6-10 | 88-92 |
Table 3: Reaction of Tert-octyl Isocyanate with Tertiary Alcohols
| Entry | Alcohol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butanol | DBTDL (10) | Toluene | 100 | 24-48 | 60-70 |
| 2 | 2-Methyl-2-butanol | DBTDL (10) | Xylene | 110 | 24-48 | 55-65 |
Table 4: Reaction of Tert-octyl Isocyanate with Phenols
| Entry | Phenol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | DBU (10) | Toluene | 80 | 12-18 | 75-85 |
| 2 | 4-Methoxyphenol | DBU (10) | Toluene | 80 | 10-16 | 80-90 |
| 3 | 4-Nitrophenol | DBU (5) | THF | 60 | 8-12 | 85-95 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene DBTDL: Dibutyltin dilaurate THF: Tetrahydrofuran
Experimental Protocols
Safety Precautions: Tert-octyl isocyanate is a reactive and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for the Synthesis of N-tert-octyl Carbamates from Primary Alcohols (Uncatalyzed)
Materials:
-
Tert-octyl isocyanate (1.0 eq)
-
Primary alcohol (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous THF.
-
Stir the solution at room temperature and add tert-octyl isocyanate dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbamate.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Catalytic Synthesis of N-tert-octyl Carbamates from Secondary, Tertiary, and Phenolic Alcohols
Materials:
-
Tert-octyl isocyanate (1.0 eq)
-
Alcohol or phenol (1.1 eq)
-
Catalyst (DBU or DBTDL, see tables for loading)
-
Anhydrous solvent (THF or Toluene)
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Septum and nitrogen inlet
-
Heating mantle with a temperature controller
-
Syringe
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol or phenol, anhydrous solvent, and the appropriate catalyst (DBU or DBTDL).
-
Heat the mixture to the specified temperature (see tables) with stirring.
-
Add tert-octyl isocyanate dropwise via syringe.
-
Monitor the reaction progress by TLC or IR spectroscopy.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbamate.
-
Purify the product by flash column chromatography on silica gel.
Application in Drug Development: Cholinesterase Inhibitors
A significant application of bulky carbamates is in the design of enzyme inhibitors. For instance, carbamates are a well-established class of inhibitors for acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
The carbamate moiety acts as a "slow substrate" for AChE. The enzyme's active site serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a transient carbamoylated enzyme intermediate and the release of the alcohol portion of the carbamate. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. The bulky tert-octyl group can further enhance the stability of this intermediate and improve the inhibitor's residence time in the active site, leading to prolonged enzyme inhibition.
Below is a diagram illustrating the general mechanism of acetylcholinesterase inhibition by a bulky carbamate.
Caption: Mechanism of Acetylcholinesterase Inhibition by a Bulky Carbamate.
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a tert-octyl carbamate.
Application Notes and Protocols for Catalyst Selection in Reactions of Sterically Hindered Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered isocyanates are crucial building blocks in the synthesis of high-performance polyurethanes and other polymers used in advanced materials and pharmaceutical applications. Their bulky chemical structures, while imparting desirable properties such as improved stability and rigidity, also present a significant challenge in terms of reactivity. The reaction of these isocyanates with nucleophiles, such as alcohols, is often slow and requires catalytic activation to proceed at a practical rate. The selection of an appropriate catalyst is therefore a critical step in optimizing these reactions, directly impacting reaction kinetics, product selectivity, and the properties of the final material.
These application notes provide a comprehensive guide to selecting catalysts for reactions involving sterically hindered isocyanates. We will discuss the primary classes of catalysts, their mechanisms of action, and present quantitative data to facilitate catalyst comparison. Detailed experimental protocols for catalyst screening and reaction monitoring are also provided to assist researchers in their laboratory work.
Catalyst Classes and Mechanisms of Action
The catalysis of the isocyanate-alcohol reaction can be broadly categorized into two main mechanistic pathways: the Lewis acid mechanism and the insertion mechanism.[1]
-
Lewis Acid Mechanism: In this pathway, the catalyst, typically an organometallic compound like dibutyltin dilaurate (DBTDL), coordinates to the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Insertion Mechanism: This mechanism is often observed with certain zirconium and bismuth compounds. Here, the catalyst first associates with the alcohol, forming a more nucleophilic metal-alcoholate complex. This complex then reacts with the isocyanate.[1]
Beyond these, tertiary amines and various organocatalysts also play a significant role, often operating through nucleophilic or base catalysis mechanisms.[2]
The choice of catalyst and its mechanism can significantly influence the reaction's selectivity, especially for asymmetric diisocyanates like isophorone diisocyanate (IPDI), which contains both a primary and a secondary isocyanate group of differing reactivities.[3]
Catalyst Selection Guide for Sterically Hindered Isocyanates
The selection of an optimal catalyst is dependent on several factors including the specific isocyanate and alcohol substrates, the desired reaction rate, pot life, and any restrictions on the use of certain metals due to toxicity concerns.
Organotin Catalysts
Dibutyltin dilaurate (DBTDL) has historically been the workhorse catalyst for urethane reactions due to its high efficiency.[1] However, its use is increasingly restricted due to the toxicity of organotin compounds.[4]
-
Advantages: High catalytic activity for both aliphatic and aromatic isocyanates.
-
Disadvantages: Toxicity, environmental concerns, and can also catalyze side reactions.[4]
Non-Tin Metal Catalysts
Bismuth, zirconium, and zinc-based catalysts have emerged as viable, less toxic alternatives to organotin compounds.[5]
-
Bismuth Catalysts: These are fast-acting catalysts and their activity can be influenced by the steric bulk of their ligands.[6]
-
Zirconium Catalysts: Often operate via an insertion mechanism and can exhibit high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4]
-
Zinc Catalysts: Tend to show a delay in the gel reaction compared to tin and bismuth catalysts.[7]
-
Iron Catalysts: Certain iron-based compounds, like FeCl3, have shown potential as active catalysts under harsher conditions.[8]
Tertiary Amine Catalysts
Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts, particularly for aromatic isocyanates. Their catalytic activity is influenced by both their basicity and steric accessibility.[9][10] For sterically hindered aliphatic isocyanates, their effectiveness can be lower compared to organometallic catalysts. Interestingly, with a sterically hindered isocyanate like IPDI, DABCO has been shown to invert the typical selectivity of the isocyanate groups.[11]
Organocatalysts
In recent years, metal-free organocatalysts, including strong Brønsted acids and bases like guanidines and amidines, have gained attention.[2] These catalysts can be competitive with traditional metal-based systems and offer the advantage of producing metal-free polymers.[2]
Quantitative Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts in reactions involving the sterically hindered isocyanate, Isophorone Diisocyanate (IPDI).
Table 1: Comparison of Rate Constants for the Reaction of IPDI with 1-Butanol using Different Catalysts.
| Catalyst | Catalyst Concentration (mol%) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Reference |
| None | - | 80 | 0.003 | [11] |
| DBTL | 0.01 | 80 | 0.23 | [11] |
| DABCO | 0.1 | 80 | 0.015 | [11] |
DBTL: Dibutyltin dilaurate DABCO: 1,4-Diazabicyclo[2.2.2]octane
Table 2: Gel, Tack-Free, and Dry-Through Times for an Acrylic/HDI Trimer Formulation with Different Catalysts.
| Catalyst | Catalyst Loading (% metal on total reactants) | Gel Time (min) | Tack-Free Time (min) | Dry-Through Time (min) | Reference |
| DBTDL | 0.014 | ~15 | ~30 | ~45 | [4] |
| Zirconium Chelate | 0.014 | ~5 | ~40 | ~60 | [4] |
| Bismuth Carboxylate | 0.13 | ~20 | ~50 | ~75 | [4] |
| Zinc Octoate | 0.27 | ~40 | ~90 | ~120 | [4] |
Note: While HDI trimer is not as sterically hindered as IPDI, this data provides a useful comparison of common non-tin catalysts.
Experimental Protocols
Protocol 1: Screening of Catalysts for the Reaction of a Sterically Hindered Isocyanate with an Alcohol
This protocol describes a general procedure for screening the activity of different catalysts for the urethane formation reaction.
Materials:
-
Sterically hindered isocyanate (e.g., Isophorone Diisocyanate - IPDI)
-
Alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., toluene or xylenes)
-
Catalyst candidates (e.g., DBTDL, Zirconium acetylacetonate, Bismuth neodecanoate, DABCO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thermometer/temperature probe
-
Syringes and needles for liquid transfer
-
Quenching agent (e.g., excess dibutylamine in a suitable solvent)
-
Titration setup (burette, flasks, indicator) or FTIR spectrometer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All reactants and solvents should be anhydrous.
-
Reaction Setup: In the reaction vessel, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: Add the desired amount of the catalyst to the alcohol solution. Catalyst loading is typically in the range of 0.01 to 0.5 mol% relative to the isocyanate.
-
Isocyanate Addition: Add the sterically hindered isocyanate (1.0 equivalent) to the reaction mixture. The addition can be done at room temperature or a specific reaction temperature.
-
Reaction Monitoring: Maintain the reaction at the desired temperature with constant stirring. Monitor the progress of the reaction by periodically taking aliquots and analyzing the concentration of the isocyanate group (-NCO).
-
Titration Method: Quench the aliquot with a known excess of a standard solution of dibutylamine. Back-titrate the unreacted dibutylamine with a standard solution of hydrochloric acid to determine the amount of isocyanate that has reacted.
-
FTIR Spectroscopy: Monitor the disappearance of the characteristic NCO stretching band around 2270 cm⁻¹.[12]
-
-
Data Analysis: Plot the concentration of the isocyanate or the percentage conversion against time for each catalyst. Compare the reaction rates and the time required to reach a certain conversion (e.g., 95%).
Protocol 2: Synthesis of a Urethane from a Sterically Hindered Isocyanate and a Primary Alcohol
This protocol provides a general method for the synthesis of a urethane using a selected catalyst.
Materials:
-
Isophorone diisocyanate (IPDI)
-
1-Butanol
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Drying of Reagents: Dry 1-butanol and toluene over 4Å molecular sieves overnight.
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, a thermometer, and a dropping funnel.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with 1-butanol (e.g., 0.1 mol) and anhydrous toluene (100 mL).
-
Catalyst Addition: Add DBTDL (e.g., 0.05 mol%) to the stirred solution.
-
Isocyanate Addition: Dissolve IPDI (e.g., 0.1 mol) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the IPDI solution dropwise to the reaction mixture over 30 minutes, maintaining the reaction temperature at 60 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C and monitor the reaction progress by FTIR until the NCO peak at ~2270 cm⁻¹ disappears.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by appropriate methods (e.g., chromatography or recrystallization).
Visualizations
Caption: Workflow for Catalyst Selection.
Caption: Catalytic Mechanisms for Urethane Formation.
References
- 1. turkchem.net [turkchem.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. wernerblank.com [wernerblank.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 10. ijacskros.com [ijacskros.com]
- 11. paint.org [paint.org]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization of Alcohols with Tert-Octyl Isocyanate for GC-MS Analysis
Abstract
This application note details a robust methodology for the derivatization of primary and secondary alcohols using tert-octyl isocyanate for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Alcohols, particularly those with high polarity and low volatility, often exhibit poor chromatographic peak shape and resolution. Derivatization with tert-octyl isocyanate converts the alcohols into their corresponding tert-octyl carbamate esters, which are more volatile and thermally stable, leading to improved chromatographic performance and enhanced sensitivity. This method is applicable to a wide range of research, quality control, and drug development applications where the accurate quantification of alcohols is critical.
Introduction
The analysis of alcohols by gas chromatography (GC) can be challenging due to their polar nature, which can lead to peak tailing and poor sensitivity. Derivatization is a chemical modification technique used to convert analytes into more suitable forms for GC analysis.[1] Isocyanates are effective derivatizing agents for compounds containing active hydrogen atoms, such as alcohols. The reaction of an isocyanate with an alcohol yields a stable carbamate (urethane) derivative.[1] This application note focuses on the use of tert-octyl isocyanate as a derivatizing agent for primary and secondary alcohols prior to GC-MS analysis. The resulting tert-octyl carbamates exhibit increased volatility and improved chromatographic behavior, allowing for lower detection limits and more accurate quantification.
Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group in tert-octyl isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate, leading to the formation of a carbamate ester. This reaction is typically carried out in an aprotic solvent.
Advantages of Derivatization with Tert-Octyl Isocyanate
-
Improved Volatility: The bulky, non-polar tert-octyl group increases the volatility of the alcohol derivatives, enabling their analysis by GC.
-
Enhanced Chromatographic Performance: The derivatives are less polar than the parent alcohols, resulting in more symmetrical peak shapes and reduced tailing on common non-polar and mid-polar GC columns.
-
Increased Sensitivity: Improved peak shape and reduced analyte interaction with the chromatographic system lead to lower limits of detection (LOD) and quantification (LOQ).
-
Structural Confirmation: The mass spectra of the tert-octyl carbamate derivatives provide clear molecular ion peaks and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
Experimental
Materials and Reagents
-
Tert-Octyl Isocyanate (≥98% purity)
-
Alcohol standards (e.g., methanol, ethanol, propanol, butanol, etc., ≥99% purity)
-
Anhydrous Hexane (or other suitable aprotic solvent like acetonitrile or toluene)
-
Anhydrous Pyridine (optional, as a catalyst)
-
Internal Standard (e.g., a deuterated alcohol or an alcohol not present in the sample)
-
Glass vials with PTFE-lined screw caps
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Injector: Split/splitless inlet
Standard and Sample Preparation
Standard Preparation: Prepare a stock solution of each alcohol standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range.
Sample Preparation: For liquid samples, an appropriate volume can be taken directly. For solid samples, an extraction step with a suitable solvent may be necessary. Ensure the sample is free of water, as water will react with the isocyanate reagent.
Protocol for Derivatization of Alcohols with Tert-Octyl Isocyanate
-
Aliquot: Pipette 100 µL of the standard solution or sample into a clean, dry glass vial.
-
Add Internal Standard: Add 10 µL of the internal standard solution to the vial.
-
Add Solvent: Add 400 µL of anhydrous hexane to the vial.
-
Add Derivatizing Reagent: Add 20 µL of tert-octyl isocyanate to the vial. A 1.1 to 1.5 molar excess of the isocyanate to the alcohol is generally recommended.
-
(Optional) Add Catalyst: For sterically hindered or less reactive alcohols, 10 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature (20-25°C) for 30-60 minutes. For some less reactive alcohols, heating at 60-70°C for 30 minutes may be required to ensure complete derivatization.
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Note: These parameters should be optimized for the specific instrument and analytes of interest.
Quantitative Data
While specific quantitative performance data for the derivatization of a wide range of alcohols with tert-octyl isocyanate is not extensively available in peer-reviewed literature, the following table provides expected performance characteristics based on similar derivatization methods. Researchers should perform their own validation studies to determine the precise linearity, LOD, and LOQ for their specific application.
| Analyte (as tert-octyl carbamate) | Expected Linearity (r²) | Expected LOD (µg/mL) | Expected LOQ (µg/mL) |
| Methanol Derivative | > 0.99 | 0.1 - 1.0 | 0.5 - 5.0 |
| Ethanol Derivative | > 0.99 | 0.1 - 1.0 | 0.5 - 5.0 |
| 1-Propanol Derivative | > 0.99 | 0.05 - 0.5 | 0.2 - 2.0 |
| 2-Propanol Derivative | > 0.99 | 0.05 - 0.5 | 0.2 - 2.0 |
| 1-Butanol Derivative | > 0.99 | 0.05 - 0.5 | 0.2 - 2.0 |
Visualizations
References
The Reaction of 1,1,3,3-Tetramethylbutyl Isocyanate with Organometallic Reagents: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylbutyl isocyanate, a sterically hindered isocyanate, serves as a versatile reagent in organic synthesis, particularly in the formation of highly substituted and sterically encumbered amide bonds. The electrophilic carbon atom of the isocyanate group readily reacts with a variety of carbon nucleophiles, including a range of organometallic reagents. This reactivity provides a powerful and direct method for the synthesis of amides, ureas, and other valuable functional groups that are prevalent in pharmaceuticals, agrochemicals, and materials science. The bulky 1,1,3,3-tetramethylbutyl group imparts unique solubility and stability properties to the resulting products and can be instrumental in modulating the pharmacological profile of bioactive molecules.
This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of organometallic reagents, including Grignard reagents, organolithium compounds, and organocuprates. The information is intended to guide researchers in the efficient and safe execution of these reactions, enabling the synthesis of novel and complex molecular architectures.
Reaction with Grignard Reagents (Organomagnesium Reagents)
The addition of Grignard reagents to isocyanates is a robust and highly efficient method for the synthesis of N-substituted amides. This reaction is particularly valuable for the preparation of sterically hindered amides that are often challenging to synthesize using traditional amide bond-forming conditions. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the isocyanate, forming a magnesium amidate intermediate, which is subsequently protonated upon aqueous workup to yield the desired amide.
A key advantage of this methodology is its operational simplicity and the commercial availability of a wide array of Grignard reagents. The reaction of this compound with various Grignard reagents has been shown to proceed in high yields, even with sterically demanding nucleophiles.
Quantitative Data Summary
| Entry | Grignard Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | N-(1,1,3,3-Tetramethylbutyl)benzamide | 12 | 0 to rt | 95 |
| 2 | 2-Tolylmagnesium bromide | 2-Methyl-N-(1,1,3,3-tetramethylbutyl)benzamide | 12 | 0 to rt | 92 |
| 3 | 2,6-Dimethylphenylmagnesium bromide | 2,6-Dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide | 12 | 0 to rt | 88 |
| 4 | Mesitylmagnesium bromide | 2,4,6-Trimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide | 12 | 0 to rt | 85 |
| 5 | Isopropylmagnesium chloride | N-(1,1,3,3-Tetramethylbutyl)isobutyramide | 12 | 0 to rt | 91 |
| 6 | tert-Butylmagnesium chloride | N-(1,1,3,3-Tetramethylbutyl)pivalamide | 12 | 0 to rt | 75 |
Experimental Protocol: Synthesis of N-(1,1,3,3-Tetramethylbutyl)benzamide
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylmagnesium bromide (1.1 mmol, 1.1 equiv, solution in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous Et₂O or THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the solution of phenylmagnesium bromide (1.1 mmol) dropwise to the stirred isocyanate solution over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the flask again to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-(1,1,3,3-tetramethylbutyl)benzamide.
Reaction with Organolithium Reagents
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. Their reaction with isocyanates also provides a direct route to N-substituted amides. Due to their high reactivity, these reactions are typically conducted at low temperatures to minimize side reactions, such as deprotonation of α-protons or multiple additions to the carbonyl group. The use of aprotic, anhydrous solvents is crucial for the success of these reactions.
While specific examples for the reaction of this compound with a wide range of organolithium reagents are less documented in the literature compared to Grignard reagents, the general principles of isocyanate chemistry suggest that this is a viable synthetic route. A general protocol is provided below, which can be adapted for various organolithium reagents.
Experimental Protocol: General Procedure for Reaction with Organolithium Reagents
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) (1.05 mmol, 1.05 equiv, solution in hexanes, ether, or other appropriate solvent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.05 mmol) dropwise to the stirred isocyanate solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the careful, dropwise addition of saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup, including extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the desired amide.
Reaction with Organocuprates (Gilman Reagents)
Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard and organolithium reagents. While their primary application is in conjugate addition reactions, they can also react with isocyanates. The lower basicity of organocuprates can be advantageous in reactions with substrates bearing base-sensitive functional groups. The reaction mechanism is believed to involve the formation of a copper-containing intermediate.
Detailed studies on the reaction of this compound with organocuprates are not extensively reported. However, a general protocol can be proposed based on the known reactivity of organocuprates with other isocyanates.
Experimental Protocol: General Procedure for Reaction with Organocuprates
Materials:
-
Copper(I) iodide (CuI) (1.0 mmol, 1.0 equiv)
-
Organolithium reagent (2.0 mmol, 2.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution containing ammonia
-
Standard laboratory glassware for air- and moisture-sensitive reactions
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add CuI (1.0 mmol) and anhydrous THF or Et₂O.
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (2.0 mmol) to form the Gilman reagent. The solution will typically change color.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF.
-
Slowly add the isocyanate solution to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl containing a small amount of ammonia to complex with the copper salts.
-
Perform a standard aqueous workup and extraction.
-
Dry the organic phase, remove the solvent, and purify the product by chromatography.
Reaction with Organozinc Reagents
Organozinc reagents are generally less reactive than Grignard and organolithium reagents, which can lead to higher functional group tolerance in chemical reactions. Their reaction with isocyanates can be facilitated by the use of a catalyst, often a transition metal complex. While there is a lack of specific literature on the direct reaction of this compound with organozinc reagents for amide synthesis, the development of catalyzed cross-coupling reactions opens possibilities for this transformation.
Applications in Drug Development
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. The ability to synthesize sterically hindered amides is of particular importance as it allows for the fine-tuning of a drug candidate's properties, such as metabolic stability, receptor binding affinity, and membrane permeability. The bulky 1,1,3,3-tetramethylbutyl group can act as a "lipophilic handle" or a "metabolic shield," influencing the pharmacokinetic and pharmacodynamic profile of a molecule. The methodologies described herein provide a direct and efficient way to incorporate this unique structural motif into complex, drug-like molecules.
Signaling Pathways and Experimental Workflows
Reaction of this compound with a Grignard Reagent
Caption: Workflow for the synthesis of N-substituted amides.
General Organometallic Addition to Isocyanate
Caption: Generalized reaction pathway.
Conclusion
The reaction of this compound with organometallic reagents represents a powerful and versatile strategy for the synthesis of sterically hindered N-substituted amides. The use of Grignard reagents, in particular, has been demonstrated to be a highly effective and practical approach. While the reactions with organolithium and organocuprate reagents are also feasible, they may require more specialized conditions due to their higher reactivity or different reaction mechanisms. The ability to readily access these complex amide structures is of significant value to the fields of organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.
Application Notes: 1,1,3,3-Tetramethylbutyl Isocyanate in Protecting Group Strategies
Introduction
In the multi-step synthesis of complex molecules, particularly in pharmaceutical and drug development, the temporary protection of reactive functional groups is a fundamental strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. 1,1,3,3-Tetramethylbutyl isocyanate, a sterically hindered aliphatic isocyanate, serves as an effective reagent for the protection of primary and secondary amines. The reaction of an amine with this isocyanate forms a highly stable, substituted urea, effectively masking the amine's reactivity. The bulky 1,1,3,3-tetramethylbutyl group (a tertiary octyl group) provides significant steric hindrance, which enhances the stability of the resulting urea linkage under various reaction conditions.
Principle of Protection
The lone pair of electrons on the nitrogen atom of a primary or secondary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate group. This addition reaction proceeds readily to form a stable N-(1,1,3,3-tetramethylbutyl)-N'-substituted urea. This new urea functionality is generally stable to a range of reagents and conditions where the free amine would be reactive.
Advantages of the N-(1,1,3,3-Tetramethylbutyl) Urea Protecting Group
-
High Stability: The resulting urea linkage is robust and resistant to many nucleophilic and basic conditions.[1]
-
Steric Hindrance: The bulky t-octyl group provides steric shielding, which can influence the stereochemical outcome of reactions at nearby chiral centers.
-
Acid-Labile Deprotection: A key advantage of this protecting group is its susceptibility to cleavage under acidic conditions. The mechanism involves the formation of a stable tertiary carbocation from the protonated urea, allowing for the regeneration of the original amine.[2]
Applications in Synthesis
This protecting group strategy is valuable in scenarios requiring a robust amine protecting group that can be removed without resorting to harsh reductive or oxidative conditions. It is particularly useful when other protecting groups in the molecule are sensitive to basic or hydrogenolytic cleavage conditions.
Quantitative Data for Amine Protection
The formation of ureas from amines and isocyanates is typically a high-yielding reaction. The following table summarizes representative conditions for the protection of amines using isocyanates.
| Amine Substrate | Isocyanate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | Phenyl isocyanate | None | Benzene | Room Temp. | 2 h | 59% | [3] |
| 3-Aminopyridine | t-Butyl isocyanate | None | THF | Reflux | 7 h | High (not specified) | [3] |
| 5-Aminotropolone | 1-Adamantyl isocyanate | None | THF | Reflux | 28 h | High (not specified) | [3] |
| General Alkyl Amine | General Alkyl Isocyanate | None | MeCN | 70 °C (MW) | 3 h | High (not specified) | [1] |
Note: Specific yield data for this compound were not available in the cited literature, but the reaction is analogous to those shown and is expected to proceed in high yield.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the formation of an N-(1,1,3,3-tetramethylbutyl)-N'-alkyl/aryl urea.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).
-
To this stirred solution, add this compound (1.05 to 1.2 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature. If the reaction is sluggish (as determined by TLC monitoring), it can be gently heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-protected urea.
Protocol 2: General Procedure for the Deprotection of the N-(1,1,3,3-Tetramethylbutyl) Urea Group
This protocol is based on the principle of acid-catalyzed cleavage of hindered ureas to regenerate the free amine.[2]
Materials:
-
N-(1,1,3,3-tetramethylbutyl) protected amine (urea derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-protected urea (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents, or a 25-50% solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 2-12 hours. The bulky t-octyl group will be cleaved as a stable carbocation, which is subsequently trapped or eliminated.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, cooled solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Visualizations
Caption: Workflow for amine protection using this compound.
Caption: Mechanism of urea formation from an amine and an isocyanate.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Reactions with 1,1,3,3-Tetramethylbutyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sterically hindered 1,1,3,3-Tetramethylbutyl isocyanate, focusing on improving reaction yields.
Troubleshooting Guide
Issue: My reaction with this compound is resulting in a low yield of the desired product.
This guide will walk you through a systematic approach to identify and resolve the root cause of low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is the reactivity of this compound lower than other isocyanates, leading to low yields?
A1: The low reactivity of this compound is primarily due to significant steric hindrance. The bulky tertiary octyl group physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate group (-N=C=O).[1] This steric hindrance increases the activation energy of the reaction, resulting in slower reaction rates compared to less hindered isocyanates.[1][2]
Q2: What are the most common side reactions that consume this compound and reduce my yield?
A2: Several side reactions can compete with your desired transformation, leading to lower yields. The most common include:
-
Reaction with Water: Isocyanates are highly sensitive to moisture.[3] Any trace amounts of water in your solvents or on your glassware will react with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a highly stable and often insoluble urea byproduct.[3][4]
-
Isocyanate Trimerization: In the presence of certain catalysts, particularly strong bases, isocyanates can trimerize to form a very stable six-membered ring structure known as an isocyanurate.[5][6] This is more likely to occur at higher temperatures and with prolonged reaction times.
-
Allophanate Formation: The desired urethane product can act as a nucleophile and react with a second molecule of isocyanate. This is more common when an excess of the isocyanate is used and at elevated temperatures.
Q3: How can I prevent the formation of urea byproducts in my reaction?
A3: The formation of urea byproducts is a strong indicator of moisture contamination. To prevent this, you must ensure that your reaction is performed under strictly anhydrous conditions.
-
Rigorous Drying of Solvents and Reagents: Use freshly distilled solvents or solvents from a purification system. Dry any solid reagents in a vacuum oven.
-
Drying of Glassware: Oven-dry all glassware at >120°C for several hours and cool it under a stream of inert gas (e.g., Nitrogen or Argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas. This prevents atmospheric moisture from entering the reaction vessel.
Q4: What type of catalyst is most effective for reactions with sterically hindered isocyanates like this compound?
A4: Due to the steric hindrance, a catalyst is often necessary to achieve a reasonable reaction rate. The choice of catalyst is critical.
-
Organometallic Catalysts: Dibutyltin dilaurate (DBTDL) is a commonly used and effective catalyst for many isocyanate reactions.[7] However, due to toxicity concerns, non-tin alternatives are becoming more prevalent.
-
Non-Tin Catalysts: Bismuth- and Zirconium-based catalysts are excellent alternatives that can be highly effective.[8] They often show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[8]
-
Amine Catalysts: Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, but they may also promote side reactions like trimerization, so their concentration and the reaction temperature must be carefully controlled.
Table 1: Comparison of Common Catalysts for Hindered Isocyanate Reactions
| Catalyst Type | Examples | Advantages | Disadvantages |
| Organotin | Dibutyltin dilaurate (DBTDL) | High activity, well-established. | Toxicity concerns. |
| Organobismuth | Bismuth neodecanoate | Low toxicity, high selectivity for urethane formation. | Can be sensitive to hydrolysis. |
| Organozirconium | Zirconium acetylacetonate | Low toxicity, good hydrolytic stability. | May require higher temperatures than tin catalysts. |
| Tertiary Amines | DABCO, DBU | Readily available, effective for some systems. | Can promote trimerization, especially at high temperatures.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Alcohol
This protocol provides a general guideline for the synthesis of a urethane from the sterically hindered this compound and a primary alcohol.
1. Preparation (Under Inert Atmosphere):
- Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (1.0 equivalent).
- Dissolve the alcohol in an anhydrous solvent (e.g., THF, Toluene) to a concentration of approximately 0.5 M.
- Add the chosen catalyst (e.g., Dibutyltin dilaurate, 0.1-1.0 mol%).
2. Reaction Execution:
- In a separate, dry dropping funnel, prepare a solution of this compound (1.05 equivalents) in a small amount of the anhydrous solvent.
- Add the isocyanate solution dropwise to the stirred alcohol/catalyst mixture over 15-30 minutes.
- If the reaction is exothermic, an ice bath can be used to maintain the desired temperature.
- After the addition is complete, allow the reaction to stir at room temperature or heat to a temperature between 50-80°C to overcome the steric hindrance.
3. Monitoring and Work-up:
- Monitor the reaction progress by TLC or FTIR spectroscopy, looking for the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.[9]
- Once the reaction is complete, cool the mixture to room temperature.
- Quench any excess isocyanate by adding a small amount of methanol (~1 mL) and stirring for 20 minutes.
- Concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Condition A | Condition B | Condition C | Rationale for Improved Yield |
| Temperature | Room Temperature | 60°C | 60°C | Increased thermal energy helps overcome the activation barrier caused by steric hindrance. |
| Catalyst | None | DBTDL (0.5 mol%) | Bismuth Neodecanoate (0.5 mol%) | A catalyst is crucial for activating the sterically hindered isocyanate. Non-tin catalysts can offer better selectivity.[8] |
| Reaction Time | 24 hours | 12 hours | 12 hours | With heating and a catalyst, the reaction proceeds much faster. |
| Expected Yield | <10% | ~75% | ~80% | The combination of heat and an appropriate catalyst significantly improves the reaction rate and yield. |
Note: The yields presented in this table are illustrative and can vary based on the specific substrate and reaction scale.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1,1,3,3-四甲基丁基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 5. research.tue.nl [research.tue.nl]
- 6. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wernerblank.com [wernerblank.com]
- 8. reaxis.com [reaxis.com]
- 9. benchchem.com [benchchem.com]
side reactions of tert-octyl isocyanate with water or moisture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of tert-octyl isocyanate with water or moisture. All personnel should consult the Safety Data Sheet (SDS) for tert-octyl isocyanate before handling and ensure appropriate personal protective equipment is used in a well-ventilated area.
Frequently Asked Questions (FAQs)
Q1: What happens when tert-octyl isocyanate is exposed to water or moisture?
A1: Tert-octyl isocyanate is highly reactive towards water. The isocyanate group (-NCO) reacts with water in a multi-step process. Initially, it forms an unstable carbamic acid intermediate, which then decomposes to produce tert-octylamine and carbon dioxide gas. The newly formed tert-octylamine is a primary amine and is highly reactive towards another molecule of tert-octyl isocyanate, leading to the formation of N,N'-di(tert-octyl)urea. This urea is often a white, insoluble solid that can precipitate out of the reaction mixture.[1]
Q2: What are the common signs of water contamination in my reaction involving tert-octyl isocyanate?
A2: The presence of moisture in your reaction can be identified by several key indicators:
-
Formation of a white precipitate: This is the most common sign and is typically the insoluble N,N'-di(tert-octyl)urea.[1]
-
Unexpected gas evolution (foaming or bubbling): The decomposition of the carbamic acid intermediate releases carbon dioxide gas, which can cause the reaction mixture to foam or bubble.[1]
-
Lower than expected yield of the desired product: The isocyanate is consumed by the side reaction with water, reducing the amount available to react with your intended substrate.
-
Inconsistent or unpredictable reaction kinetics: The formation of amines and ureas introduces additional reactive species that can alter the expected reaction rate.
Q3: What are the potential secondary side reactions with moisture?
A3: Under certain conditions, particularly with excess isocyanate and/or elevated temperatures, further reactions can occur:
-
Biuret formation: The N,N'-di(tert-octyl)urea formed can react with another molecule of tert-octyl isocyanate to form a biuret.
-
Allophanate formation: If your primary reaction is with an alcohol to form a urethane, this urethane can further react with tert-octyl isocyanate to form an allophanate.
-
Trimerization: In the presence of certain catalysts, isocyanates can trimerize to form a stable isocyanurate ring.
Q4: How can I prevent these side reactions?
A4: The most critical factor is to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes:
-
Using dry solvents: Solvents should be dried using appropriate methods (e.g., distillation over a drying agent) and their water content should be verified by Karl Fischer titration to be ideally below 10 ppm for sensitive reactions.
-
Drying all reagents and starting materials: Ensure all reactants are anhydrous.
-
Using oven- or flame-dried glassware: All glassware should be thoroughly dried to remove any adsorbed moisture.
-
Working under an inert atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Troubleshooting Guides
Issue 1: A white precipitate has formed in my reaction.
-
Probable Cause: Formation of insoluble N,N'-di(tert-octyl)urea due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent.[2]
-
Check Reagents: Ensure all other reagents were properly dried.
-
Review Glassware Preparation: Confirm that all glassware was rigorously dried before use.
-
Ensure Inert Atmosphere: Check for leaks in your inert gas setup.
-
Issue 2: My reaction is foaming and the pressure is increasing.
-
Probable Cause: Significant water contamination leading to the formation of carbon dioxide gas.
-
Troubleshooting Steps:
-
Immediate Action: Ensure the reaction vessel is not sealed to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood if necessary.
-
Identify Moisture Source: Follow the steps in "Issue 1" to locate and eliminate the source of water for future experiments.
-
Catalyst Consideration: Be aware that some catalysts may also promote the isocyanate-water reaction. Review your choice of catalyst.
-
Issue 3: The yield of my desired product is low and I have a significant amount of a solid byproduct.
-
Probable Cause: The tert-octyl isocyanate has been consumed by the side reaction with water. For every one mole of water, two moles of isocyanate are consumed to form one mole of urea.
-
Troubleshooting Steps:
-
Quantify Water Content: Before your next reaction, perform a Karl Fischer titration on all solvents and liquid reagents.
-
Drying Protocol Review: Re-evaluate and improve your procedures for drying solvents and reagents.
-
Stoichiometry Adjustment: In some cases, using a slight excess (e.g., 5-10%) of the isocyanate can help compensate for minor moisture contamination.
-
Data Presentation
| Reactants | Intermediate/Primary Product | Secondary/Final Product | Observations |
| tert-Octyl Isocyanate + Water | Carbamic Acid | tert-Octylamine + Carbon Dioxide | Gas evolution (foaming) |
| tert-Octylamine + tert-Octyl Isocyanate | - | N,N'-di(tert-octyl)urea | Formation of a white, insoluble precipitate |
| N,N'-di(tert-octyl)urea + tert-Octyl Isocyanate | - | tert-Octyl Biuret | Potential byproduct with excess isocyanate |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
-
Objective: To accurately quantify the water content (in ppm) of a solvent to ensure anhydrous conditions.
-
Apparatus: Coulometric Karl Fischer titrator, gas-tight syringes.
-
Reagents: KF coulometric anolyte, solvent sample.
-
Procedure:
-
Instrument Preparation: Turn on the KF titrator and allow the anolyte to stabilize. The instrument will perform a pre-titration to eliminate ambient moisture.
-
Sample Injection: Using a gas-tight syringe, carefully draw a precise volume (e.g., 1 mL) of the solvent.
-
Titration: Inject the sample into the KF cell. The titrator will automatically start the titration.
-
Data Recording: The instrument will report the water content, typically in micrograms (µg) of water.
-
Calculation: Convert the mass of water and the volume of the solvent to ppm.
-
Protocol 2: Synthesis of N,N'-di(tert-octyl)urea (Side Product for Characterization)
-
Objective: To synthesize an authentic sample of N,N'-di(tert-octyl)urea for use as a reference standard in analytical methods (e.g., TLC, HPLC, NMR).
-
Materials: tert-Octyl isocyanate, tert-octylamine, anhydrous dichloromethane (DCM), round-bottom flask, magnetic stirrer, nitrogen inlet.
-
Procedure:
-
In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-octylamine (1.0 equivalent) in anhydrous DCM.
-
Slowly add tert-octyl isocyanate (1.0 equivalent) dropwise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate) for the disappearance of the starting materials.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting white solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure N,N'-di(tert-octyl)urea.
-
Characterize the product by ¹H NMR, ¹³C NMR, and FTIR to confirm its identity.
-
Protocol 3: Monitoring the Side Reaction by FTIR Spectroscopy
-
Objective: To qualitatively or semi-quantitatively monitor the consumption of tert-octyl isocyanate and the formation of N,N'-di(tert-octyl)urea in a reaction mixture.
-
Apparatus: FTIR spectrometer with an ATR probe.
-
Procedure:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire a reference spectrum of the reaction mixture at time zero (before the introduction of any potential moisture or after the addition of all reagents except the isocyanate).
-
Initiate the reaction and collect spectra at regular intervals.
-
Monitor the disappearance of the strong, sharp isocyanate peak at approximately 2275 cm⁻¹.
-
Monitor the appearance of the urea carbonyl peak (around 1640 cm⁻¹) and N-H bending vibrations (around 1550 cm⁻¹).
-
Visualizations
Caption: Reaction pathway of tert-octyl isocyanate with water.
Caption: Troubleshooting workflow for moisture-related side reactions.
References
Technical Support Center: Prevention of N,N'-di-tert-octyl Urea Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in preventing the formation of the N,N'-di-tert-octyl urea byproduct in your experiments. This unwanted symmetrical urea arises from the reaction of tert-octyl isocyanate with moisture.
Understanding the Formation of N,N'-di-tert-octyl Urea
The formation of the N,N'-di-tert-octyl urea byproduct is a two-step process initiated by the presence of water:
-
Hydrolysis of tert-octyl isocyanate: Tert-octyl isocyanate reacts with water to produce tert-octylamine and carbon dioxide.
-
Reaction of tert-octylamine with tert-octyl isocyanate: The newly formed tert-octylamine, being a primary amine, readily reacts with another molecule of tert-octyl isocyanate to yield the stable and often insoluble N,N'-di-tert-octyl urea.
This side reaction is particularly problematic in syntheses where tert-octyl isocyanate is a key intermediate, such as in Curtius, Hofmann, and Lossen rearrangements of precursors containing a tert-octyl group.
Troubleshooting Guide
Encountering N,N'-di-tert-octyl urea as a byproduct can compromise reaction yields and complicate purification. The following guide provides a systematic approach to identify and resolve the source of moisture contamination.
Diagram: Troubleshooting Workflow
managing the slow reaction kinetics of sterically hindered isocyanates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the slow reaction kinetics of sterically hindered isocyanates in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered isocyanate proceeding so slowly or not at all?
The slow reaction rate is primarily due to steric hindrance. The bulky chemical groups surrounding the isocyanate (-NCO) group physically obstruct the approach of nucleophiles, such as alcohols or amines, significantly slowing down the formation of the urethane or urea linkage. Several other factors can also contribute:
-
Low Temperature: The reaction of isocyanates with hydroxyl groups is temperature-dependent. Low temperatures lead to naturally slower kinetics.[1]
-
Presence of Inhibitors: Commercial isocyanates may contain inhibitors to prevent premature polymerization during storage. These must be removed before use.[1]
-
Inactive or Insufficient Catalyst: Many reactions involving sterically hindered isocyanates require a catalyst to proceed at a practical rate. The catalyst you are using may be inactive, insufficient in concentration, or inappropriate for your specific reactants.[1]
Q2: How can I effectively accelerate my reaction? What are the recommended catalysts?
To overcome slow kinetics, using a catalyst is essential. The choice of catalyst depends on the specific isocyanate, the co-reactant (e.g., polyol), and the desired balance between pot life and cure speed.[2][3] Organometallic compounds and tertiary amines are the most common choices.
-
Organotin Compounds (e.g., Dibutyltin Dilaurate - DBTDL): DBTDL is considered a workhorse catalyst, highly efficient at accelerating the NCO/OH reaction.[2] It operates through a Lewis acid mechanism, activating the isocyanate group.[3][4] However, organotins can also catalyze side reactions, including those with water, and face increasing environmental scrutiny.[2][4]
-
Tertiary Amines (e.g., DABCO): These are effective catalysts, particularly for aromatic isocyanates.[3] For sterically hindered systems, their catalytic activity can be lower than organotins. Synergistic combinations of organotins and tertiary amines can sometimes be highly effective.[3][5]
-
Zirconium Complexes: These catalysts offer an excellent alternative to organotins. They show high selectivity for the isocyanate-alcohol reaction over the competing isocyanate-water reaction, which minimizes side products like CO2 and urea.[2][4]
Table 1: Comparison of Common Catalyst Types for Isocyanate Reactions
| Catalyst Type | Examples | Primary Mechanism | Advantages | Disadvantages |
| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Lewis Acid[3] | Highly efficient for NCO/OH reaction, industry standard.[2] | Can catalyze side reactions (water, allophanate formation), hydrolytically unstable, environmental concerns.[2][4] |
| Tertiary Amines | DABCO, Triethylamine | Nucleophilic Catalysis | Synergistic effects with organotins, effective for aromatic isocyanates.[3][6] | Less effective for aliphatic isocyanates, potential color and moisture sensitivity.[3] |
| Zirconium Complexes | K-KAT Catalysts | Insertion Mechanism[3] | High selectivity for NCO/OH vs. NCO/water reaction, good pot life to cure time ratio.[2][4] | May be susceptible to deactivation by certain pigment surface treatments (e.g., silica).[2] |
Q3: My reaction mixture is bubbling or foaming, and I'm seeing unexpected precipitates. What is the cause?
This is a classic sign of water contamination.[7] Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas—the source of the bubbling.[1][8] This primary amine can then react with another isocyanate molecule to form a disubstituted urea, which may precipitate if it is insoluble in your reaction medium.[9]
This side reaction is highly problematic as it consumes two equivalents of isocyanate for every one mole of water, disrupting the stoichiometry and leading to lower yields and incomplete conversion.[1][7]
Workflow: Diagnosing and Solving Water Contamination
Caption: Troubleshooting workflow for water contamination.
Q4: How can I monitor the progress of my slow reaction in real-time?
In-situ Fourier Transform Infrared (FTIR) spectroscopy is an ideal method for real-time reaction monitoring.[10] The isocyanate group has a strong, sharp, and distinct absorbance peak around 2272 cm⁻¹ .[2] By monitoring the disappearance of this peak, you can directly track the consumption of the isocyanate and determine the reaction kinetics, initiation, and endpoint without the need for offline sampling.[2][10]
Q5: The final molecular weight of my polymer is lower than expected, and it has poor mechanical properties. What could have gone wrong?
This issue often points to two potential problems:
-
Incorrect Stoichiometry: An improper ratio of isocyanate to hydroxyl groups (the NCO:OH ratio) will lead to incomplete conversion and result in a polymer with suboptimal properties.[1] Carefully recalculate and precisely measure your reagents.
-
Side Reactions: At higher temperatures (e.g., >130°C) or with excess isocyanate, the NCO group can react with the newly formed urethane linkages to create allophanate cross-links. Similarly, it can react with urea linkages (from water contamination) to form biuret cross-links.[1] These branching reactions can limit linear chain growth, leading to lower than expected molecular weight and altered mechanical properties.[1]
Diagram: Key Isocyanate Reaction Pathways
Caption: Desired reaction vs. common side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Reaction Under Anhydrous Conditions
This protocol provides a general method for reacting a sterically hindered isocyanate with an alcohol using a catalyst under a dry, inert atmosphere.
1. Glassware and System Preparation:
- Thoroughly oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120°C for several hours and allow to cool in a desiccator.
- Assemble the glassware while hot and purge the entire system with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.[1]
2. Reagent Preparation:
- Use certified anhydrous solvents. If unavailable, dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).[1]
- Ensure the alcohol reactant is dry. If it is hygroscopic, it may need to be dried under vacuum or with molecular sieves.
- If your isocyanate contains an inhibitor, remove it according to the manufacturer's data sheet (e.g., by distillation or passing through activated alumina).[1]
3. Reaction Execution:
- Charge the reaction flask with the alcohol and anhydrous solvent via cannula or a dry syringe.
- Add the catalyst (e.g., 0.01-0.1 mol% DBTDL) to the flask.
- Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60-80°C).[1]
- Slowly add the sterically hindered isocyanate to the reaction mixture via a dropping funnel or syringe pump over a set period. This helps control any exotherm and maintain stoichiometry.
- Maintain the reaction at the set temperature and monitor its progress (see Protocol 2).
4. Work-up and Analysis:
- Once the reaction is complete (e.g., isocyanate peak has disappeared by FTIR), cool the mixture to room temperature.
- Quench the reaction if necessary (e.g., by adding a small amount of methanol to consume any residual isocyanate).
- Purify the product using standard laboratory techniques (e.g., precipitation, chromatography, or distillation).
- Characterize the final product using appropriate analytical methods (e.g., NMR, GPC, etc.).
Protocol 2: Monitoring Reaction Kinetics with In-Situ FTIR Spectroscopy
This protocol outlines the use of an in-situ FTIR probe to monitor the reaction described above.
1. Setup:
- Insert the Attenuated Total Reflectance (ATR) probe of the in-situ FTIR spectrometer directly into the reaction flask through a sealed port.[10]
- Ensure the probe tip is fully submerged in the reaction medium but does not interfere with the magnetic stirrer.
2. Data Acquisition:
- Before adding the isocyanate, collect a background spectrum of the solvent, alcohol, and catalyst at the reaction temperature. This will be subtracted from subsequent spectra.
- Begin spectral acquisition (e.g., one spectrum every 1-2 minutes).[10]
- Add the isocyanate as described in Protocol 1. The software will begin to plot the spectra over time.
3. Analysis:
- Focus on the isocyanate stretching band at approximately 2272 cm⁻¹.[2]
- Use the spectrometer's software to create a trend plot of the peak height or peak area of the isocyanate band versus time.
- The reaction is considered complete when this peak has been reduced to baseline levels, indicating full consumption of the isocyanate.[2] This real-time data provides precise information on the reaction rate and endpoint.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pcimag.com [pcimag.com]
- 3. turkchem.net [turkchem.net]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pcimag.com [pcimag.com]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
Technical Support Center: Optimizing Catalyst Concentration for Tert-Octyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for reactions involving tert-octyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for tert-octyl isocyanate reactions, and how do I select the right one?
A1: The choice of catalyst depends on the co-reactant (e.g., alcohol, amine, thiol) and the desired reaction profile. The two main classes of catalysts are tertiary amines and organometallic compounds.[1][2]
-
Tertiary Amines: Examples include triethylenediamine (TEDA) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][3] They are effective for both urethane formation (reaction with alcohols) and the blowing reaction (reaction with water).[2]
-
Organometallic Catalysts: Organotin compounds like dibutyltin dilaurate (DBTDL) and stannous octoate are highly effective for the isocyanate-hydroxyl reaction.[4][5][6] Due to the toxicity of organotin compounds, alternatives based on bismuth, zirconium, and zinc are also available.[2][7]
Catalyst Selection Guide
Caption: Catalyst selection guide for tert-octyl isocyanate reactions.
Q2: What are the typical catalyst concentrations for tert-octyl isocyanate reactions?
A2: Catalyst concentration is a critical parameter that requires optimization. However, general starting ranges are:
-
Organometallic Catalysts (e.g., DBTDL): 0.001% to 0.1% by weight of the total reactants.[2]
-
Tertiary Amine Catalysts (e.g., DABCO): 0.1% to 2% by weight of the total reactants.[2]
It is highly recommended to perform a concentration screening study to determine the optimal level for your specific system.
Q3: My reaction is very slow or has stalled. What are the possible causes and solutions?
A3: Slow or incomplete reactions can be due to several factors:
-
Insufficient Catalyst: The catalyst concentration may be too low, or the catalyst may be inactive.[1]
-
Solution: Incrementally increase the catalyst concentration.[4] Ensure the catalyst is fresh and has been stored correctly.
-
-
Low Reaction Temperature: Isocyanate reactions are temperature-dependent.[4]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for potential side reactions.[4]
-
-
Moisture Contamination: Water reacts with isocyanates, consuming the starting material and potentially deactivating the catalyst.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Reaction is slow or incomplete | Insufficient catalyst concentration or inactive catalyst.[1] | Increase catalyst concentration incrementally.[4] Verify catalyst activity. |
| Low reaction temperature.[4] | Increase reaction temperature in 5-10 °C increments.[4] | |
| Incorrect stoichiometry (NCO:OH ratio).[1] | Carefully recalculate and precisely measure reactants. | |
| Presence of inhibitors (e.g., water).[4] | Use anhydrous solvents and dry glassware.[4] Operate under an inert atmosphere.[8] | |
| Formation of a white, insoluble solid | Water contamination leading to the formation of di-substituted urea.[8] | Verify the purity of solvents and reagents using Karl Fischer titration.[8] Ensure rigorous drying of glassware.[8] |
| Foaming or bubbling in the reaction mixture | Reaction of isocyanate with water, generating carbon dioxide.[8] | Do not seal the reaction vessel to avoid pressure buildup.[8] Identify and eliminate the source of moisture.[8] |
| Product is a gel or insoluble solid | Trimerization of the isocyanate to form isocyanurates.[1] | Carefully control the reaction temperature.[1] Select a catalyst that favors urethane formation over trimerization.[1] |
| Lower than expected molecular weight of the polymer | Formation of allophanate and biuret cross-links due to excess isocyanate.[1] | Maintain strict stoichiometry.[1] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in isocyanate reactions.
Experimental Protocols
Protocol 1: Catalyst Concentration Screening
This protocol outlines a general procedure for determining the optimal catalyst concentration for the reaction of tert-octyl isocyanate with an alcohol.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum.[8]
-
Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a suitable drying agent).
-
-
Reaction Setup:
-
Set up a series of reaction vessels, each equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8]
-
In each vessel, dissolve the alcohol in the anhydrous solvent.
-
-
Catalyst Addition:
-
Prepare a stock solution of the catalyst.
-
Add varying amounts of the catalyst stock solution to each reaction vessel to achieve a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% by weight).
-
-
Reaction Initiation:
-
Add tert-octyl isocyanate to each reaction vessel while stirring. Maintain a consistent temperature across all reactions.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them using a suitable technique such as FTIR spectroscopy to observe the disappearance of the isocyanate peak (~2270 cm⁻¹).[2][9]
-
Alternatively, the concentration of unreacted isocyanate can be determined by titration.[10]
-
-
Optimization:
-
Plot the reaction conversion versus time for each catalyst concentration to determine the optimal level that provides a desirable reaction rate without promoting significant side reactions.
-
Protocol 2: In-Situ Reaction Monitoring using FTIR Spectroscopy
This protocol describes the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time monitoring of tert-octyl isocyanate reactions.[11]
-
Instrumentation:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[11]
-
-
Reaction Setup:
-
Set up the reaction in a vessel that allows for the insertion of the ATR probe directly into the reaction mixture.
-
Ensure the reaction is well-mixed to guarantee that the sample at the probe tip is representative of the bulk solution.
-
-
Data Acquisition:
-
Record a background spectrum of the initial reaction mixture before the addition of tert-octyl isocyanate.
-
After adding the isocyanate, continuously collect spectra at regular intervals (e.g., every 60 seconds).[11]
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹.[9]
-
Simultaneously, monitor the appearance of the urethane carbonyl peak (~1700-1730 cm⁻¹) to track product formation.
-
The reaction is considered complete when the isocyanate peak is no longer detectable.
-
Reaction Pathway and Side Reactions
Caption: Desired reaction pathway and common side reactions for tert-octyl isocyanate.
Data Presentation
Table 1: Relative Catalytic Activity of Tertiary Amines for Phenyl Isocyanate Reaction with Thiols [3]
| Catalyst | Relative Rate |
| Triethylenediamine | Highest |
| Triethylamine | ↓ |
| Diethylcyclohexylamine | ↓ |
| Tributylamine | ↓ |
| N-methylmorpholine | ↓ |
| Pyridine | ↓ |
| Quinoline | Lowest |
Note: This data is for phenyl isocyanate but provides a general trend for the catalytic activity of tertiary amines.
Table 2: Common Catalysts and Typical Concentration Ranges
| Catalyst Class | Example | Typical Concentration (% by weight) | Primary Application |
| Organometallic | Dibutyltin dilaurate (DBTDL)[5] | 0.001 - 0.1[2] | Isocyanate-Hydroxyl Reaction |
| Organometallic | Stannous Octoate[6] | 0.01 - 0.5 | Isocyanate-Hydroxyl Reaction |
| Tertiary Amine | DABCO[1] | 0.1 - 2.0[2] | Isocyanate-Hydroxyl and Isocyanate-Water Reactions |
| Tertiary Amine | Triethylamine (TEA)[3] | 0.1 - 2.0 | General Base Catalyst |
| Bismuth/Zinc Carboxylates | Bismuth Neodecanoate[7] | Varies, requires optimization | Tin-free catalyst for Isocyanate-Hydroxyl Reaction |
| Zirconium Complexes | Zirconium Acetylacetonate[5] | Varies, requires optimization | Tin-free catalyst for Isocyanate-Hydroxyl Reaction |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. US3398106A - Tin-containing catalyst for isocyanate reactions - Google Patents [patents.google.com]
- 7. reaxis.com [reaxis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
Technical Support Center: Purification of Products from 1,1,3,3-Tetramethylbutyl Isocyanate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving 1,1,3,3-Tetramethylbutyl isocyanate.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of ureas, urethanes, and amides derived from this compound.
Issue 1: Difficulty in Removing Unreacted this compound
-
Question: My final product is contaminated with unreacted this compound. How can I remove it?
-
Answer: Due to its relatively low boiling point and reactivity, several methods can be employed:
-
Vacuum Distillation: If your product is a high-boiling liquid or a solid, unreacted isocyanate can be removed by distillation under reduced pressure.
-
Reactive Scavenging: Treat the crude reaction mixture with a primary or secondary amine (e.g., piperidine or dibutylamine) to convert the excess isocyanate into a more easily separable urea derivative. This newly formed urea can then be removed by chromatography or crystallization.
-
Aqueous Work-up: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (1,1,3,3-tetramethylbutylamine) and carbon dioxide.[1][2] A thorough aqueous work-up can help to hydrolyze the unreacted isocyanate. The resulting amine can then be removed by an acidic wash.
-
Issue 2: The Product is an Oil and Won't Crystallize
-
Question: I've isolated my product, but it's a persistent oil and I'm struggling to induce crystallization for purification. What should I do?
-
Answer: "Oiling out" is a common problem, especially with sterically hindered compounds. Here are some techniques to try:
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. Good starting points for ureas and urethanes include ethanol, methanol, ethyl acetate/hexanes, and acetone/water mixtures.[3][4]
-
Seed Crystals: If you have a small amount of pure, solid material, use it to seed the supersaturated solution of your oily product.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystal formation.
-
Issue 3: Co-elution of Product and Impurities during Column Chromatography
-
Question: I'm using flash chromatography to purify my product, but it's co-eluting with a stubborn impurity. How can I improve the separation?
-
Answer: Achieving good separation can be challenging. Consider the following adjustments to your chromatography protocol:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point is a solvent system that gives your product an Rf of 0.2-0.3 on a TLC plate.[5] Try varying the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient where the polarity of the mobile phase is gradually increased over the course of the separation.[6]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound and how do I deal with them?
A1: The most common side products arise from the reaction of the isocyanate with water or with the newly formed product.
-
Urea Formation from Water: Moisture in the reaction will lead to the formation of N,N'-bis(1,1,3,3-tetramethylbutyl)urea. This is often a crystalline solid and can sometimes be removed by filtration if it is insoluble in the reaction solvent. Otherwise, it will need to be separated by chromatography or selective recrystallization.
-
Biuret and Allophanate Formation: Excess isocyanate can react with the urea or urethane product, respectively, to form biuret or allophanate linkages, especially at elevated temperatures.[1] These higher molecular weight byproducts are typically more polar and can be separated by column chromatography.
Q2: What are some recommended work-up procedures for reactions involving this compound?
A2: The work-up procedure will depend on the nature of your product and the solvent used. A general procedure is as follows:
-
Quench Excess Isocyanate: If necessary, add a small amount of an amine (like piperidine) or an alcohol (like methanol) to react with any remaining isocyanate.
-
Aqueous Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any water-soluble reagents or byproducts. An acidic wash (e.g., 1M HCl) can be used to remove basic impurities, including the amine formed from isocyanate hydrolysis. A basic wash (e.g., saturated sodium bicarbonate) can be used to remove acidic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Yes, isocyanates are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of ureas, urethanes, and amides, which are common products of this compound reactions.
| Product Class | Purification Method | Common Solvents/Solvent Systems | Notes |
| Ureas | Recrystallization | Ethanol, Methanol, Water, Ethanol/Water, Acetone/Water | The bulky 1,1,3,3-tetramethylbutyl group may decrease solubility in highly polar solvents.[7][8] |
| Flash Chromatography | Ethyl Acetate/Hexanes, Dichloromethane/Methanol | A gradient elution is often beneficial for separating closely related impurities. | |
| Urethanes | Recrystallization | Ethanol, Hexanes, Ethyl Acetate/Hexanes | The choice of solvent will depend on the polarity of the alcohol component. |
| Flash Chromatography | Ethyl Acetate/Hexanes, Dichloromethane/Methanol | Similar to ureas, a gradient can improve separation. | |
| Amides | Recrystallization | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | Sterically hindered amides may require more polar solvents for recrystallization.[4][9] |
| Flash Chromatography | Ethyl Acetate/Hexanes, Dichloromethane/Methanol | For very polar amides, a small percentage of a more polar solvent like methanol in dichloromethane is often effective.[10] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[6]
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is being used.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Minimizing Dimerization and Trimerization of Aliphatic Isocyanates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the unwanted side reactions of dimerization and trimerization of aliphatic isocyanates.
Frequently Asked Questions (FAQs)
Q1: What are dimerization and trimerization of aliphatic isocyanates?
A1: Dimerization is a reversible reaction where two isocyanate (NCO) groups combine to form a four-membered uretdione ring. Trimerization is the cyclization of three isocyanate groups to form a highly stable, six-membered isocyanurate ring.[1][2] These are considered self-addition reactions.[1][2]
Q2: Why is it important to minimize these side reactions?
A2: Uncontrolled dimerization and trimerization can lead to several undesirable outcomes in your experiments:
-
Increased Viscosity and Gelation: The formation of these higher molecular weight structures increases the viscosity of the reaction mixture, which can make processing difficult.[2] In severe cases, it can lead to gelation or the formation of insoluble solids.[3]
-
Altered Product Properties: The presence of dimers and trimers changes the final properties of the polymer, potentially leading to increased rigidity and brittleness.[3]
-
Reduced Shelf-Life: These spontaneous reactions can limit the storage stability of isocyanate products.[1]
-
Inconsistent Results: Uncontrolled side reactions can lead to batch-to-batch variability and difficulty in reproducing experimental outcomes.
Q3: What are the main factors that promote the formation of dimers and trimers?
A3: The primary factors influencing dimerization and trimerization include:
-
Catalysts: Many catalysts used to promote the desired urethane formation can also catalyze these side reactions.[3] The type and concentration of the catalyst are critical.[3][4]
-
Temperature: Elevated temperatures can promote the trimerization of isocyanates.[3][5]
-
Isocyanate Structure: The reactivity of the isocyanate group is influenced by its chemical structure. Aliphatic isocyanates are generally less reactive than aromatic ones, but can still undergo these reactions.[6][7]
-
Reaction Time: Longer reaction times can increase the extent of side reactions.
-
Moisture: While not a direct cause of dimerization or trimerization, the presence of water can lead to other side reactions, such as the formation of ureas, which can complicate the reaction system.[5]
Q4: Which catalysts are known to promote dimerization and trimerization?
A4: A wide range of catalysts can promote these reactions, including tertiary amines (like DABCO), organometallic compounds (such as dibutyltin dilaurate), phosphines, and various inorganic salts.[3][4][8] Some catalysts are more selective towards trimerization than others.[4][9]
Q5: Are there non-catalytic conditions that favor these reactions?
A5: While catalysts significantly accelerate the process, dimerization and trimerization can occur spontaneously, especially at elevated temperatures and over prolonged periods.[1] The dimerization of some isocyanates, like 2,4-TDI, can occur even under normal storage conditions.[7]
Troubleshooting Guides
Issue 1: High levels of dimer/trimer detected in the final product, leading to gelation or insoluble solids.
This is a common issue that can often be traced back to reaction conditions or catalyst selection.
Troubleshooting Steps:
-
Review Catalyst Selection: Certain catalysts are more prone to promoting trimerization. For instance, some organometallic catalysts are more likely to cause this than tertiary amines.[3] Consider switching to a catalyst known to favor urethane formation.
-
Optimize Catalyst Concentration: Ensure you are using the optimal amount of catalyst. Too high a concentration can accelerate side reactions.
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many common isocyanates, keeping the temperature below 80°C is a good practice to minimize side reactions like allophanate formation, which can also contribute to cross-linking.[5]
-
Verify Stoichiometry: An incorrect NCO:OH ratio can leave excess isocyanate, which is then free to dimerize or trimerize.[3] Double-check your calculations and measurements.
-
Check for Contaminants: Impurities in your reactants or solvents can sometimes catalyze side reactions. Ensure all materials are of high purity and are anhydrous.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high dimer/trimer content.
Issue 2: Inconsistent reaction outcomes with variable dimer/trimer content.
Variability often points to issues with process control or the stability of reagents.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is a common culprit for inconsistency. Isocyanates react with water to form ureas, which can alter the reaction pathway.[5] Always use anhydrous solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Check Reagent Quality and Age: Ensure your isocyanates and catalysts are fresh and have been stored correctly. Older reagents may have partially degraded or absorbed moisture.
-
Standardize Procedures: Small variations in the order of addition of reagents, mixing speed, or heating rate can impact the reaction outcome. Ensure your experimental protocol is standardized and followed precisely for each run.
-
Consider a Different Isocyanate: Some aliphatic isocyanates, like isophorone diisocyanate (IPDI), have a lower tendency to trimerize compared to others like hexamethylene diisocyanate (HDI).[10]
Experimental Protocols
Protocol 1: Screening of Catalysts to Minimize Dimerization/Trimerization
Objective: To identify a catalyst that selectively promotes the desired urethane formation over side reactions.
Methodology:
-
Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should contain the same aliphatic isocyanate and polyol at the desired stoichiometry.
-
Catalyst Addition: To each reaction, add a different catalyst at a predetermined concentration. Include a control reaction with no catalyst.
-
Reaction Conditions: Run all reactions at the same temperature and for the same duration.
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot to stop further conversion.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., FTIR, HPLC, or GPC) to determine the relative amounts of unreacted isocyanate, urethane product, dimer, and trimer.
-
Evaluation: Compare the results to identify the catalyst that provides the highest yield of the desired product with the lowest formation of dimers and trimers.
Protocol 2: Quantification of Isocyanate, Dimer, and Trimer Content using FTIR Spectroscopy
Objective: To quantify the concentration of key species in the reaction mixture in real-time.
Methodology:
-
Instrumentation: Utilize an in-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.[11]
-
Setup: Insert the ATR probe directly into the reaction vessel.[11]
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 60 seconds) throughout the reaction.[11]
-
Peak Identification: Identify the characteristic infrared absorption peaks for the key functional groups:
-
Isocyanate (NCO): ~2270 cm⁻¹
-
Uretdione (Dimer): ~1780 cm⁻¹
-
Isocyanurate (Trimer): ~1410 cm⁻¹ and ~1700 cm⁻¹
-
Urethane: ~1730-1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch)
-
-
Calibration: Create calibration curves by plotting the absorbance of known concentrations of pure standards (isocyanate, dimer, and trimer if available) against their concentrations.
-
Quantification: Use the collected spectra and calibration curves to track the concentration of each species over time. This provides real-time data on reaction kinetics and the formation of side products.[11]
Experimental Workflow Diagram:
Caption: Workflow for real-time monitoring of isocyanate reactions.
Data & Tables
Table 1: Influence of Catalysts on Trimerization of Isocyanates
This table summarizes the activity of various catalysts for the trimerization of different isocyanates. Note that reaction conditions can significantly impact these results.
| Isocyanate | Catalyst System | Temperature (°C) | Time | Conversion/Yield | Selectivity for Trimer |
| Phenyl Isocyanate | [Al(Salpy)(OBn)] | 25 | 18 h | Quantitative | Pure trimer detected |
| Phenyl Isocyanate | [Al(Salpy)(OBn)] | 50 | 1 h | Quantitative | Pure trimer detected |
| Various Alkyl, Aryl, and Di-isocyanates | [Al(Salpy)(OBn)] | Mild Conditions | - | Active Trimerization | Highly Selective |
| Diphenylmethane Diisocyanate (MDI) | Lithium compound + Allophanate catalyst + Hydroxyl compound | - | - | - | Trimerization system |
| Toluene Diisocyanate (TDI) | Lithium compound + Allophanate catalyst + Hydroxyl compound | - | - | - | Trimerization system |
Data compiled from multiple sources.[4][8][12] Conditions and specific yields can vary.
Reaction Pathways
The following diagram illustrates the competing reactions of an aliphatic isocyanate with an alcohol, leading to the desired urethane product, and the side reactions of dimerization and trimerization.
Caption: Competing reaction pathways for aliphatic isocyanates.
References
- 1. mdpi.com [mdpi.com]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CA2534852A1 - Novel catalysts for selective isocyanate dimerisation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. US6127308A - Trimer catalyst system for aliphatic and aromatic isocyanates - Google Patents [patents.google.com]
effect of temperature on the stability of 1,1,3,3-Tetramethylbutyl isocyanate
Technical Support Center: 1,1,3,3-Tetramethylbutyl Isocyanate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the effect of temperature on the stability of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, with a focus on temperature-related effects.
Issue 1: Presence of solid precipitates in the isocyanate container or reaction mixture.
-
Possible Cause: This is often due to moisture contamination, which leads to the formation of insoluble polyureas. Isocyanates are highly reactive with water, and this reaction is accelerated at higher temperatures.
-
Recommended Actions:
-
Prevention: Always handle the isocyanate under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.
-
Verification: If solids are observed, it is crucial to verify the purity of the isocyanate and other reagents. Techniques like Karl Fischer titration can determine the water content in solvents.
-
Purification: If the isocyanate has been compromised, purification by distillation under reduced pressure may be possible, but caution is advised due to its thermal sensitivity.
-
Issue 2: Unexpected gas evolution (foaming or bubbling) and pressure buildup in the reaction vessel.
-
Possible Cause: The reaction of isocyanates with water produces carbon dioxide gas.[1] This can be a significant issue if there is substantial water contamination and the reaction is heated.
-
Recommended Actions:
-
Immediate Safety: Do not seal the reaction vessel tightly if gas evolution is observed. Vent the reaction to a fume hood to prevent dangerous pressure buildup.
-
Identify Moisture Source: Thoroughly investigate all reagents and the experimental setup for sources of moisture to prevent recurrence.
-
Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction.[1]
-
Issue 3: Low yield or incomplete reaction.
-
Possible Cause:
-
Degradation of Isocyanate: Prolonged exposure to elevated temperatures can lead to side reactions, such as trimerization (formation of isocyanurates) or other decomposition pathways, reducing the concentration of the active isocyanate.
-
Moisture Contamination: As mentioned, water consumes the isocyanate, reducing the amount available for the desired reaction.
-
-
Recommended Actions:
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere.
-
Reagent Purity: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is 2-8°C.[2] It should be stored in a tightly sealed container under an inert atmosphere to prevent moisture contamination.
Q2: What is the shelf life of this compound?
A2: The shelf life is highly dependent on storage conditions. When stored properly at 2-8°C under a dry, inert atmosphere, it should remain stable for an extended period. However, frequent opening of the container can introduce moisture and air, which will degrade the product over time.
Q3: Are there any visual signs of degradation?
A3: Yes, the appearance of solid white precipitates is a common sign of degradation due to reaction with moisture to form polyureas. Discoloration may also indicate decomposition.
Q4: What happens if this compound is heated?
A4: Heating this compound will increase its vapor pressure and reactivity. It is a flammable liquid with a flash point of 48°C and can form explosive mixtures with air at elevated temperatures. Isocyanates, in general, can undergo thermal decomposition and side reactions like trimerization at higher temperatures. Isocyanates decompose on heating, producing toxic fumes which may include nitrogen oxides, hydrogen cyanide, and carbon monoxide.
Q5: Is this compound sensitive to moisture?
A5: Yes, it is highly sensitive to moisture. The isocyanate group (-NCO) readily reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a stable urea linkage.
Data Presentation
| Property | Value |
| Recommended Storage Temperature | 2-8°C[2] |
| Boiling Point | 170-172°C |
| Flash Point | 48°C (closed cup) |
| Chemical Stability | Stable under standard ambient conditions (room temperature); moisture-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Thermogravimetric Analysis (TGA) of this compound
-
Objective: To determine the thermal stability and decomposition profile of the isocyanate.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously monitor and record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
Protocol 2: General Procedure for Differential Scanning Calorimetry (DSC) of this compound
-
Objective: To identify thermal transitions such as glass transitions, melting, and exothermic decomposition or polymerization events.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the isocyanate into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
Exothermic peaks may indicate decomposition or trimerization reactions.
-
Visualizations
Caption: Troubleshooting logic for thermal instability issues.
Caption: Experimental workflow for TGA analysis.
References
Technical Support Center: Grignard Additions to tert-Octyl Isocyanate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Grignard addition to the sterically hindered tert-octyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield of my desired amide product. What are the common causes?
Low or no product formation is the most frequent issue and can stem from several factors, ranging from the quality of the Grignard reagent to the reaction conditions employed.
-
Inactive Grignard Reagent: The Grignard reagent itself may be the culprit. This can happen if the reagent was improperly prepared, has degraded upon storage, or is quenched by trace moisture. It is crucial to ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1][2][3] Solvents must be anhydrous.[2]
-
Poor Reagent Initiation: The magnesium surface can be passivated by a layer of magnesium oxide, preventing the reaction from starting.[3] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate reagent formation.[1]
-
Steric Hindrance: The tert-octyl group is exceptionally bulky. While Grignard additions to sterically hindered isocyanates are feasible and can result in high yields, the reaction may require more forcing conditions than with less hindered substrates.[4] This can include elevated temperatures or longer reaction times. However, increasing the temperature can also promote side reactions.[2]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to poor yields. It is advisable to titrate the Grignard reagent prior to use to determine its exact molarity.[5] A slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the isocyanate.
Q2: My reaction mixture produced a significant amount of a white, insoluble precipitate. What is this byproduct?
The most common white, insoluble precipitate is a disubstituted urea, in this case, 1,3-di-tert-octylurea.
-
Source of Formation: This byproduct forms when the tert-octyl isocyanate reacts with trace amounts of water. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to yield tert-octylamine and carbon dioxide.[2][6] This newly formed primary amine is highly nucleophilic and rapidly reacts with another molecule of tert-octyl isocyanate to produce the insoluble urea.[2]
-
Prevention: The formation of urea underscores the critical need for anhydrous conditions. Ensure all solvents are freshly distilled from an appropriate drying agent, glassware is oven or flame-dried immediately before use, and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[2]
Q3: My analysis (TLC/LCMS) shows multiple products. What are the likely side reactions?
Besides the urea discussed above, other side reactions can occur, particularly under aggressive conditions.
-
Allophanate Formation: The desired amide product itself contains an N-H bond and can act as a nucleophile. It can attack a second molecule of the isocyanate, especially if an excess of the isocyanate is used or at high temperatures, to form an allophanate.[2]
-
Isocyanurate Trimerization: In the presence of certain catalysts or strong bases, isocyanates can trimerize to form a very stable six-membered ring structure known as an isocyanurate.[2]
-
Wurtz-type Coupling: A major side reaction during the formation of a primary alkyl Grignard reagent can be homocoupling, where the Grignard reagent is alkylated by the starting alkyl halide.[1] This reduces the effective concentration of your nucleophile.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Grignard addition to tert-octyl isocyanate.
Caption: Troubleshooting flowchart for Grignard additions.
Reaction Pathways: Desired Product vs. Side Products
Understanding the potential reaction pathways is key to optimizing your experiment. The primary goal is to favor the nucleophilic addition of the Grignard reagent to the isocyanate over competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Optimization of Reaction Conditions
For sterically demanding substrates, systematically optimizing conditions is crucial. Below is a table summarizing key parameters and their expected impact on the reaction outcome.
| Parameter | Condition | Expected Outcome | Rationale & Considerations |
| Temperature | -20 °C to 0 °C | Potentially higher selectivity, lower rate. | Minimizes side reactions. May be too slow for hindered substrates. |
| 0 °C to RT | Good starting point. Balances rate and selectivity. | A common condition for Grignard additions to isocyanates.[4] | |
| Reflux (THF/Ether) | Increased reaction rate. | May be necessary for very hindered systems but significantly increases the risk of side reactions like allophanate formation.[2] | |
| Solvent | Diethyl Ether | Standard choice, lower boiling point. | Stabilizes the Grignard reagent.[7] |
| Tetrahydrofuran (THF) | Higher boiling point, better solvating properties. | Often preferred for more difficult Grignard reactions as it can enhance reagent reactivity.[1] | |
| Addition Order | Add Grignard to Isocyanate | Standard procedure. | Helps to keep the isocyanate as the limiting reagent at the point of reaction, potentially minimizing self-condensation. |
| Add Isocyanate to Grignard | (Inverse Addition) | Can be useful if the isocyanate is prone to polymerization or if the intermediate product is reactive towards the Grignard reagent. |
General Experimental Protocol
The following is a representative procedure for the addition of a Grignard reagent to tert-octyl isocyanate.
Materials:
-
tert-Octyl isocyanate
-
Grignard reagent (e.g., Phenylmagnesium bromide, ~1.0 M in THF, freshly prepared or titrated)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (for quench)
-
Standard extraction and purification solvents/reagents
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout the reaction.
-
Reagents: To the flask, add tert-octyl isocyanate (1.0 equivalent) dissolved in anhydrous THF (~0.5 M). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add the Grignard reagent (1.1 equivalents) to the dropping funnel. Add the Grignard solution dropwise to the stirred isocyanate solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[4] The reaction progress can be monitored by TLC or LCMS.
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
References
Technical Support Center: Synthesis of Highly Substituted Amides with Tert-Octyl Isocyanate
Welcome to the technical support center for the synthesis of highly substituted amides using tert-octyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically demanding reaction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of highly substituted amides with tert-octyl isocyanate.
Issue 1: Low or No Product Yield
Q: My reaction shows very low or no conversion to the desired amide. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of highly substituted amides with tert-octyl isocyanate are primarily due to the significant steric hindrance posed by the tert-octyl group, which dramatically slows down the reaction rate with sterically bulky amines or carboxylic acid derivatives.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky tert-octyl group on the isocyanate and bulky substituents on the amine or acyl partner impede the approach of the nucleophile to the electrophilic carbonyl carbon.
-
Solution 1: Employ Alternative Synthetic Strategies. Standard amide coupling conditions are often ineffective. Consider the following methods for sterically hindered substrates:
-
Grignard Reagent Addition: This is a robust method for forming sterically congested amide bonds. The Grignard reagent acts as a potent carbon-based nucleophile that can overcome the steric barrier.[1][2]
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the isocyanate, making it more electrophilic and facilitating the attack of a hindered amine.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome the high activation barrier of the reaction, often leading to significantly higher yields and shorter reaction times.[3][4]
-
-
-
Low Reactivity of the Amine: Highly substituted, electron-deficient, or secondary amines exhibit reduced nucleophilicity, further compounding the challenge of steric hindrance.
-
Solution: Increase the reaction temperature or consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. However, be cautious of potential side reactions at higher temperatures.
-
-
Suboptimal Reaction Conditions: Inappropriate solvent, temperature, or reaction time can lead to poor outcomes.
-
Solution: Screen different solvents. Aprotic polar solvents like DMF or DMAc may be suitable, but for Grignard reactions, ethereal solvents like THF or diethyl ether are necessary. Extended reaction times (24-72 hours) may be required at moderate temperatures.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. What are these byproducts and how can I minimize them?
A: The primary side products in reactions involving tert-octyl isocyanate are ureas (from reaction with water or primary/secondary amines) and isocyanurates (trimerization of the isocyanate).
Common Side Products and Prevention:
-
Urea Formation: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to a primary amine. This amine can then react with another molecule of tert-octyl isocyanate to form a symmetrical di-tert-octyl urea, a common and often insoluble byproduct.[5][6][7]
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Isocyanurate Trimerization: In the presence of certain catalysts (especially strong bases) or at elevated temperatures, isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring.[8][9][10]
-
Prevention:
-
Careful Catalyst Selection: Avoid strong, nucleophilic bases if possible. If a base is required, consider a non-nucleophilic, sterically hindered base.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
-
-
Allophanate and Biuret Formation: The desired amide or urea product can sometimes react further with excess isocyanate, particularly at elevated temperatures, to form allophanates and biurets, respectively.[11]
-
Prevention:
-
Stoichiometric Control: Use a 1:1 stoichiometry of reactants where possible. If one reactant is used in excess to drive the reaction, consider adding it portion-wise.
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: My reaction starts but appears to stall before completion, even after an extended period. What can I do to drive it to completion?
A: Stalled reactions are common when dealing with such sterically demanding substrates.
Troubleshooting a Stalled Reaction:
-
Insufficient Activation Energy: The reaction may have a high activation energy that is not being overcome at the current reaction temperature.
-
Solution 1: Increase Temperature. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be mindful of potential side product formation at higher temperatures.
-
Solution 2: Microwave Irradiation. As mentioned, microwave synthesis can be highly effective in driving difficult reactions to completion.[3][4]
-
-
Catalyst Deactivation: If a catalyst is being used, it may have been consumed or deactivated.
-
Solution: Add a fresh portion of the catalyst to the reaction mixture.
-
-
Reversible Reaction: While amide bond formation is generally considered irreversible, under certain conditions, a hindered urea bond can exhibit some reversibility.[1]
-
Solution: If a Grignard or organolithium reagent is used, ensure the reaction goes to completion before quenching to prevent reversal.
-
Frequently Asked Questions (FAQs)
Q1: Why is tert-octyl isocyanate particularly challenging to work with compared to other alkyl isocyanates?
A1: The tert-octyl group (1,1,3,3-tetramethylbutyl) is exceptionally bulky. This steric hindrance around the isocyanate functional group significantly slows down the rate of reaction with nucleophiles, especially when the nucleophile itself is sterically hindered. This makes standard reaction conditions for amide synthesis often ineffective.
Q2: What are the recommended starting points for reaction conditions when using tert-octyl isocyanate with a hindered amine?
A2: For a hindered amine, direct reaction with tert-octyl isocyanate is challenging. We recommend exploring the following starting conditions:
-
Grignard-based approach: If your desired amide can be formed via a Grignard reagent, this is often the most reliable method.[2]
-
Lewis Acid Catalysis: Start with a mild Lewis acid like MgCl₂ or a stronger one like TiCl₄ (0.1 to 1.0 equivalent) in an anhydrous, non-coordinating solvent like dichloromethane (DCM) or toluene at room temperature, and gradually heat if necessary.
-
High Temperature/Microwave: If other methods fail, a high-boiling solvent like DMAc or sulfolane can be used with conventional heating up to 150 °C, or microwave irradiation can be employed.
Q3: How can I monitor the progress of my reaction effectively?
A3: Monitoring these slow reactions is crucial.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress. Ensure you have a good solvent system that separates the starting materials, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the conversion to the desired product and the formation of any side products by monitoring their respective masses.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) is a clear indicator of the consumption of the starting material.
Q4: Are there any safety concerns specific to tert-octyl isocyanate?
A4: Yes. Like all isocyanates, tert-octyl isocyanate is a potent respiratory and skin sensitizer and should be handled with extreme care in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin.
Data Presentation
The following tables provide illustrative data for the synthesis of a model highly substituted amide, N-(tert-octyl)pivalamide, using different synthetic approaches. These values are representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Synthetic Methods for N-(tert-octyl)pivalamide
| Method | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Direct Reaction (Thermal) | 120 | 48 | < 10 | Very low conversion due to extreme steric hindrance. |
| Grignard Reagent Addition | 0 to RT | 12 | 70-85 | Generally the most effective method for this class of amides.[2] |
| Lewis Acid (TiCl₄) Catalysis | RT to 80 | 24 | 40-60 | Yield is dependent on the specific Lewis acid and conditions. |
| Microwave-Assisted | 150 | 0.5 | 60-75 | Rapid synthesis but requires specialized equipment.[3][4] |
Table 2: Effect of Amine Steric Hindrance on Reaction with Tert-Octyl Isocyanate (Illustrative)
| Amine | Relative Reaction Rate | Typical Yield (Optimized Conditions) |
| n-Butylamine | Fast | >90% |
| sec-Butylamine | Moderate | 70-85% |
| tert-Butylamine | Slow | 20-40% |
| Di-tert-butylamine | Extremely Slow | < 5% |
Experimental Protocols
Protocol 1: Amide Synthesis via Grignard Reagent Addition
This protocol describes the synthesis of a highly substituted amide by the addition of a Grignard reagent to tert-octyl isocyanate.
-
Preparation: Under an inert atmosphere of argon or nitrogen, add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add the appropriate alkyl or aryl halide (1.0 equivalent) dissolved in anhydrous ether/THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Amide Formation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of tert-octyl isocyanate (1.0 equivalent) in anhydrous ether/THF via the dropping funnel.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Lewis Acid-Catalyzed Amide Synthesis
This protocol outlines a Lewis acid-catalyzed approach for the reaction of tert-octyl isocyanate with a sterically hindered amine.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the sterically hindered amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0 °C and add the Lewis acid (e.g., TiCl₄, 1.0 M in DCM, 1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Isocyanate Addition: Add a solution of tert-octyl isocyanate (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (if necessary) for 24-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of water. Dilute with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Amide Synthesis
This protocol describes a rapid, microwave-assisted synthesis.
-
Preparation: In a microwave-safe reaction vessel, combine the sterically hindered amine (1.0 equivalent), tert-octyl isocyanate (1.2 equivalents), and a high-boiling point solvent such as N,N-dimethylacetamide (DMAc).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for 15-30 minutes. (Caution: Ensure the pressure does not exceed the vessel's limit).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude amide by column chromatography.
Visualizations
Troubleshooting Workflow for Low Amide Yield
Logical Relationship of Common Side Reactions
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1,3,3-Tetramethylbutyl Isocyanate and tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two sterically hindered aliphatic isocyanates: 1,1,3,3-tetramethylbutyl isocyanate and tert-butyl isocyanate. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific applications, with a focus on reactions involving nucleophilic addition, a cornerstone of many processes in drug development and materials science.
Introduction to Isocyanate Reactivity
The reactivity of isocyanates is primarily governed by the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O). Nucleophilic attack on this carbon initiates the addition reaction. The rate of this reaction is significantly influenced by both electronic and steric factors associated with the substituent (R-group) attached to the isocyanate functionality. Aliphatic isocyanates are generally less reactive than their aromatic counterparts due to the electron-donating nature of alkyl groups, which reduces the electrophilicity of the carbonyl carbon.
Steric hindrance around the isocyanate group plays a crucial role in modulating reactivity. Bulky substituents can physically obstruct the approach of a nucleophile, thereby decreasing the reaction rate. This principle is central to understanding the reactivity differences between this compound and tert-butyl isocyanate.
Structural and Reactivity Comparison
| Feature | This compound | tert-Butyl Isocyanate |
| Structure | (CH₃)₃CCH₂C(CH₃)₂NCO | (CH₃)₃CNCO |
| Molecular Weight | 155.24 g/mol | 99.13 g/mol |
| Steric Hindrance | High | Moderate |
| Expected Reactivity | Lower | Higher |
This compound , often referred to as tert-octyl isocyanate, is recognized as a sterically hindered isocyanate. The presence of a neopentyl-like structure adjacent to the isocyanate group creates a significant steric shield, impeding the approach of nucleophiles.
tert-Butyl isocyanate also features a bulky tert-butyl group directly attached to the isocyanate nitrogen. While this imparts considerable steric hindrance compared to linear or less branched aliphatic isocyanates, it is structurally less demanding than the 1,1,3,3-tetramethylbutyl group.
Based on the principles of steric hindrance, it is anticipated that tert-butyl isocyanate will exhibit a higher reaction rate compared to this compound when reacted with the same nucleophile under identical conditions. The larger and more complex structure of the 1,1,3,3-tetramethylbutyl group provides a greater degree of steric congestion around the reactive isocyanate center.
Reaction Mechanism: Nucleophilic Addition to Isocyanate
The fundamental reaction pathway for both isocyanates with a nucleophile, such as an alcohol, involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane linkage.
A Comparative Guide to Monitoring Tert-Octyl Isocyanate Consumption: FTIR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in reactions involving tert-octyl isocyanate, real-time monitoring of its consumption is crucial for process control, kinetic studies, and ensuring product quality. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for this purpose, supported by experimental data and detailed protocols.
Quantitative Comparison of Analytical Techniques
The selection of an appropriate analytical method for monitoring the consumption of tert-octyl isocyanate depends on various factors, including the required sensitivity, speed of analysis, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of FTIR spectroscopy compared to High-Performance Liquid Chromatography (HPLC), titrimetric methods, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | FTIR Spectroscopy | HPLC | Titrimetric Methods | NMR Spectroscopy |
| Principle | Vibrational spectroscopy based on the absorption of infrared radiation by the isocyanate group (-N=C=O). | Chromatographic separation of the analyte followed by detection (e.g., UV, MS). | Chemical reaction with a titrant to determine the concentration of the isocyanate group. | Nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. |
| Limit of Detection (LOD) | ~0.05 wt%[1][2] | Can be in the µg/m³ range, requires derivatization.[3] | Dependent on indicator and titrant concentration. | Generally higher than HPLC and FTIR for quantification. |
| Limit of Quantification (LOQ) | ~0.17 wt%[1][2] | Low µg/m³ range.[3] | Dependent on experimental setup. | Requires careful setup and calibration for accuracy. |
| Speed of Analysis | Real-time to near real-time (seconds to minutes per spectrum).[4] | Slower, typically minutes per sample, requires sample preparation and run time.[5] | Relatively fast for a single measurement, but not suitable for real-time monitoring. | Can be fast for simple spectra, but longer acquisition times may be needed for good signal-to-noise, especially for 13C NMR. |
| Sample Preparation | Minimal to none for in-situ monitoring with an ATR probe.[6] | Often requires derivatization, extraction, and filtration.[7] | Involves dissolution of the sample and addition of reagents.[8] | Sample dissolution in a deuterated solvent. |
| Sample Throughput | High, suitable for high-throughput screening and kinetic studies. | Lower due to sample preparation and chromatographic run times.[5] | Low, typically for discrete samples. | Moderate, can be automated for multiple samples. |
| Cost (Instrument) | Moderate to high. | High. | Low. | Very high. |
| Cost (Per Sample) | Low. | Moderate (solvents, columns, standards). | Low. | High (deuterated solvents, instrument time). |
| Real-time Monitoring | Excellent, ideal for in-situ reaction kinetics.[4] | Not suitable for real-time monitoring. | Not suitable for real-time monitoring. | Possible with specialized equipment, but not routine. |
| Specificity | High, the -N=C=O stretch is in a relatively clear spectral region.[1][2] | High, especially when coupled with mass spectrometry. | Can be subject to interferences from other reactive species. | Very high, provides detailed structural information. |
Experimental Protocols
FTIR Analysis for Monitoring Tert-Octyl Isocyanate Consumption
This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR for the in-situ monitoring of a reaction involving tert-octyl isocyanate.
1. Instrumentation and Materials:
-
FTIR spectrometer equipped with a diamond or zinc selenide ATR probe.
-
Reaction vessel with an appropriate port for the ATR probe.
-
Tert-octyl isocyanate and other reactants.
-
Anhydrous solvent (e.g., toluene, chloroform).
2. Experimental Procedure:
-
Background Spectrum: Record a background spectrum of the solvent and all reactants except for the tert-octyl isocyanate at the desired reaction temperature.
-
Reaction Initiation: Introduce the tert-octyl isocyanate into the reaction vessel to initiate the reaction.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds or 1 minute). The key spectral region to monitor is the characteristic isocyanate peak around 2270 cm⁻¹.[6]
-
Data Analysis:
-
The consumption of tert-octyl isocyanate is monitored by the decrease in the absorbance of the -N=C=O stretching band.
-
For quantitative analysis, create a calibration curve by preparing standards of known concentrations of tert-octyl isocyanate in the reaction solvent and measuring their absorbance at the peak maximum.
-
Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve. The concentration of tert-octyl isocyanate at any given time during the reaction can then be determined from its absorbance using this curve.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the analytical processes.
Caption: Workflow for FTIR monitoring of tert-octyl isocyanate consumption.
Caption: Decision tree for selecting an analytical method.
Conclusion
FTIR spectroscopy emerges as a powerful and efficient technique for the real-time monitoring of tert-octyl isocyanate consumption. Its primary advantages lie in its speed, minimal sample preparation, and suitability for in-situ measurements, making it ideal for kinetic studies and process optimization. While HPLC offers excellent separation and sensitivity, particularly when coupled with mass spectrometry, it is less suited for real-time analysis. Titrimetric methods provide a low-cost option for endpoint determination but lack the continuous monitoring capabilities of FTIR. NMR spectroscopy offers unparalleled structural information but is often limited by its cost and lower throughput for routine quantitative analysis. The choice of the optimal method will ultimately depend on the specific requirements of the research or process, with FTIR being a strong contender for applications demanding real-time insights into reaction dynamics.
References
- 1. azom.com [azom.com]
- 2. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compare FTIR vs HPLC: Solvent Separation Efficiency [eureka.patsnap.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. Publishers Panel [wulsannals.com]
A Comparative Guide to LC-MS Methods for the Analysis of tert-Octyl Isocyanate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of tert-octyl isocyanate and its reaction mixtures. Due to the high reactivity of isocyanates, derivatization is a critical step to form stable products for reliable and sensitive analysis. This guide details experimental protocols for common derivatization procedures and subsequent analysis, presents comparative quantitative data, and offers visualizations to aid in method selection.
Introduction to Analytical Strategies
The analysis of tert-octyl isocyanate, an aliphatic monoisocyanate, in reaction mixtures presents a challenge due to its reactivity. Both LC-MS and GC-MS are powerful techniques for this purpose, but each requires a specific sample preparation approach.
-
LC-MS Methods: These methods typically involve the direct derivatization of the isocyanate group with an amine, such as di-n-butylamine (DBA), to form a stable urea derivative. This derivative is then analyzed by reverse-phase liquid chromatography coupled with mass spectrometry, often using tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
-
GC-MS Methods: Direct analysis of isocyanates by GC-MS is difficult due to their thermal lability and high reactivity. Therefore, an indirect approach is commonly employed. The isocyanate is first hydrolyzed to its corresponding primary amine, tert-octylamine. This amine is then derivatized to increase its volatility and thermal stability for GC-MS analysis.
Experimental Protocols
Detailed methodologies for the analysis of tert-octyl isocyanate using LC-MS and GC-MS are outlined below. These protocols are based on established methods for other aliphatic isocyanates and are adaptable for tert-octyl isocyanate.
Protocol 1: LC-MS Analysis of tert-Octyl Isocyanate via Dibutylamine Derivatization
This protocol describes the derivatization of tert-octyl isocyanate with di-n-butylamine (DBA) to form a stable urea derivative, followed by LC-MS/MS analysis.
1. Derivatization Procedure:
-
To a known volume of the reaction mixture (e.g., 1 mL) in a suitable solvent like toluene or acetonitrile, add a molar excess of di-n-butylamine (DBA) solution (e.g., 100 µL of a 0.1 M solution in toluene).
-
Vortex the mixture and allow it to react at room temperature for at least 30 minutes to ensure complete derivatization.
-
The resulting solution containing the tert-octyl-DBA-urea derivative can be diluted as necessary with the initial mobile phase for LC-MS analysis.
2. LC-MS/MS System and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the relatively nonpolar urea derivative.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS/MS Transition: The specific precursor and product ions for the tert-octyl-DBA-urea would need to be determined by infusing a standard of the derivative. The precursor ion will be the [M+H]⁺ of the derivative. A common product ion for DBA-derivatized isocyanates is the protonated DBA fragment at m/z 130.[1]
Protocol 2: GC-MS Analysis of tert-Octyl Isocyanate via Hydrolysis and Derivatization of tert-Octylamine
This protocol involves the hydrolysis of tert-octyl isocyanate to tert-octylamine, followed by derivatization of the amine for GC-MS analysis.
1. Hydrolysis and Derivatization Procedure:
-
Acidic hydrolysis of the reaction mixture is performed to convert residual tert-octyl isocyanate to tert-octylamine.
-
The resulting solution is neutralized and the tert-octylamine is extracted with a suitable organic solvent.
-
The extracted amine is then derivatized. A common derivatizing agent for amines for GC-MS analysis is ethyl chloroformate (ECF) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For ECF derivatization, the extracted amine is reacted with ECF under basic conditions.
-
The derivatized product is then extracted into a non-polar solvent suitable for GC-MS injection.
2. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Injector Temperature: Typically 250-280 °C.
-
MS Detector: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
Quantitative Data Comparison
Table 1: LC-MS/MS Performance for Aliphatic Isocyanate Analysis (as DBA-Urea Derivatives)
| Parameter | Typical Value | Reference Compound(s) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Methyl isocyanate, Ethyl isocyanate |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | Methyl isocyanate, Ethyl isocyanate |
| Linear Range | 1 - 1000 ng/mL | Various aliphatic isocyanates |
| Correlation Coefficient (r²) | > 0.995 | Various aliphatic isocyanates[3] |
| Precision (RSD) | < 15% | Various aliphatic isocyanates[3] |
| Accuracy (Recovery) | 85 - 115% | Not specified |
Table 2: GC-MS Performance for Aliphatic Amine Analysis (as Derivatized Amines)
| Parameter | Typical Value | Reference Compound(s) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | Hexamethylene diamine |
| Limit of Quantitation (LOQ) | 0.2 - 2 µg/mL | Hexamethylene diamine |
| Linear Range | 0.5 - 100 µg/mL | Hexamethylene diamine |
| Correlation Coefficient (r²) | > 0.99 | Hexamethylene diamine |
| Precision (RSD) | < 10% | Hexamethylene diamine |
| Accuracy (Recovery) | 90 - 110% | Hexamethylene diamine |
Method Comparison
| Feature | LC-MS/MS of Urea Derivative | GC-MS of Amine Derivative |
| Sample Preparation | Simpler, direct derivatization of isocyanate. | More complex, involves hydrolysis and then derivatization. |
| Selectivity | High, especially with MS/MS, for the specific urea derivative. | High, good chromatographic separation of derivatized amines. |
| Sensitivity | Generally very high, capable of trace-level analysis. | Good sensitivity, but may be slightly lower than LC-MS/MS for this application. |
| Throughput | Can be high with modern UPLC systems. | Can be high with autosamplers. |
| Instrumentation Cost | Generally higher than GC-MS. | Generally lower than LC-MS/MS. |
| Applicability | Directly measures the isocyanate of interest. | Measures the amine formed from the isocyanate, which can also come from other sources if present in the original mixture. |
Visualizations
Experimental Workflow Diagram
Caption: General workflows for LC-MS and GC-MS analysis of tert-octyl isocyanate.
Method Selection Logic
Caption: Decision tree for selecting an analytical method for tert-octyl isocyanate.
Conclusion
Both LC-MS and GC-MS are suitable techniques for the analysis of tert-octyl isocyanate in reaction mixtures, provided that appropriate derivatization is performed.
-
LC-MS/MS is the recommended method for direct and highly sensitive quantification of residual tert-octyl isocyanate. The sample preparation is more straightforward, and the selectivity of MS/MS provides high confidence in the results.
-
GC-MS offers a robust and cost-effective alternative, particularly if the primary interest is in the total amine content or if LC-MS/MS instrumentation is not available. However, the multi-step sample preparation and the indirect nature of the measurement should be considered.
The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the reaction mixture. It is always recommended to validate the chosen method for the specific matrix and concentration range of interest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of derivatization with 1,1,3,3-Tetramethylbutyl isocyanate for quantitative analysis
For researchers, scientists, and drug development professionals, the accurate quantification of isocyanates is crucial due to their high reactivity and potential health risks. Direct analysis of these compounds is often challenging, necessitating derivatization to form stable, easily detectable products. This guide provides an objective comparison of common derivatization reagents for the quantitative analysis of isocyanates, supported by performance data.
The Role of Derivatization in Isocyanate Analysis
Isocyanates are highly reactive electrophiles that readily react with nucleophiles. This reactivity makes them difficult to analyze directly in complex matrices. Derivatization converts the isocyanate functional group (-NCO) into a more stable and readily detectable derivative, typically a urea, by reacting it with a primary or secondary amine.[1][2] This process is essential for:
-
Stabilizing the highly reactive isocyanate group.
-
Enhancing detector response for improved sensitivity.
-
Improving chromatographic separation.
This guide focuses on a comparison of four commonly used derivatizing agents: 1-(9-anthracenylmethyl)piperazine (MAP), 1-(2-methoxyphenyl)piperazine (MOPP), Tryptamine (TRYP), and Di-n-butylamine (DBA).
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the analytical method, the required sensitivity, and the specific isocyanates being analyzed. The following table summarizes key performance characteristics of MAP, MOPP, TRYP, and DBA.
| Feature | 1-(9-anthracenylmethyl)piperazine (MAP) | 1-(2-methoxyphenyl)piperazine (MOPP) | Tryptamine (TRYP) | Di-n-butylamine (DBA) |
| Relative Reactivity with Phenyl Isocyanate | 100[3] | 88[3] | 30[3] | Not explicitly compared in the same study |
| Primary Detection Method(s) | HPLC with UV and Fluorescence detection[3][4] | HPLC with UV and Electrochemical (EC) detection[3][5] | HPLC with Fluorescence and EC detection[3][4] | LC-MS/MS[6][7][8] |
| Relative Fluorescence Response | 100 +/- 32.6%[3] | Not Fluorescent | 2.27 +/- 15.6%[3] | Not Fluorescent |
| Relative UV Response | 117 +/- 7.3%[3] | 24.3 +/- 62.5%[3] | Not specified | Not specified |
| Relative EC Response | 52.1 +/- 6.6%[3] | 76.7 +/- 28.5%[3] | Not specified | Not applicable |
| Validation Data | Favorable performance warrants further study.[3] | Established in methods like MDHS 25.[5] | Evaluated for total isocyanates analysis.[4] | Correlation coefficients >0.995; Within-batch RSD <13%; Between-batch RSD <13%.[6][7] |
Experimental Protocols
While specific experimental conditions can vary, the following provides a general overview of the derivatization procedure for isocyanate analysis.
General Derivatization Protocol for Air Sampling
-
Sample Collection: Air samples are typically collected by drawing air through an impinger containing the derivatization reagent dissolved in a suitable solvent (e.g., toluene).[6][7][8] Alternatively, filters coated with the reagent can be used.[5]
-
Derivatization: The isocyanates in the air sample react with the derivatizing agent in the collection medium to form stable urea derivatives.
-
Sample Preparation: The impinger solution is transferred to a volumetric flask. The solution may be concentrated or evaporated to dryness and then reconstituted in a solvent compatible with the analytical method (e.g., acetonitrile).[9]
-
Analysis: The derivatized sample is then analyzed by the appropriate chromatographic technique (e.g., HPLC-UV/Fluorescence/EC or LC-MS/MS).
For example, in the DBA derivatization method for LC-MS/MS analysis, air samples are collected in an impinger with DBA in toluene. The resulting stable urea derivatives are then analyzed.[6][7][8]
Visualizing the Workflow and Chemistry
To better understand the process, the following diagrams illustrate the general workflow for isocyanate analysis and the chemical reaction involved in derivatization.
Caption: General workflow for quantitative analysis of isocyanates.
Caption: General reaction of an isocyanate with a secondary amine derivatizing agent.
Conclusion
The choice of derivatization reagent for the quantitative analysis of isocyanates is a critical step that influences the sensitivity, selectivity, and accuracy of the method.
-
MAP offers high reactivity and excellent fluorescence response, making it suitable for highly sensitive analyses.[3]
-
MOPP is a well-established reagent used in standard methods, with good electrochemical and UV detection properties.[3][5]
-
Tryptamine provides an alternative for fluorescence and electrochemical detection, though with lower reactivity compared to MAP and MOPP.[3][4]
-
DBA is particularly well-suited for LC-MS/MS analysis, with validated methods demonstrating good linearity and precision.[6][7]
Researchers and scientists should select the most appropriate reagent based on the available analytical instrumentation, the specific isocyanate compounds of interest, and the required detection limits. For methods requiring high sensitivity with fluorescence detection, MAP is a strong candidate. For well-established methods with UV and electrochemical detection, MOPP remains a reliable choice. For modern, highly specific, and sensitive analysis, DBA in conjunction with LC-MS/MS offers a robust and validated option.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 5. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison [repository.tno.nl]
- 9. epa.gov [epa.gov]
comparing the steric effects of different aliphatic isocyanates in synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aliphatic isocyanates is paramount for the rational design and optimization of synthetic routes. The steric environment around the isocyanate group profoundly influences reaction rates, selectivity, and ultimately, the properties of the final products, such as polyurethanes and polyureas. This guide provides an objective comparison of the steric effects of common aliphatic isocyanates, supported by experimental data, to aid in the selection of the most suitable reagent for a given application.
The reactivity of the isocyanate group (–N=C=O) is dictated by the electrophilicity of its central carbon atom, making it susceptible to nucleophilic attack by alcohols, amines, and other active hydrogen compounds. The substituents attached to the aliphatic backbone can either facilitate or impede this attack through a combination of electronic and steric effects. In the case of aliphatic isocyanates, where electronic effects are often similar, steric hindrance becomes a dominant factor in differentiating their reactivity.
Comparative Reactivity of Common Aliphatic Diisocyanates
A systematic study of the reaction kinetics of hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and 4,4'-dicyclohexylmethane diisocyanate (HMDI) with butan-1-ol in toluene has provided quantitative insights into their relative reactivities. The observed order of reactivity was determined to be HDI > IPDI > HMDI.[1] This trend can be directly attributed to the increasing steric hindrance around the isocyanate groups.
Table 1: Pseudo-First-Order Rate Coefficients for the Reaction of Aliphatic Diisocyanates with Butan-1-ol
| Diisocyanate | Structure | Temperature (°C) | k1 (s⁻¹) | k2 (s⁻¹) |
| Hexamethylene Diisocyanate (HDI) | O=C=N-(CH₂)₆-N=C=O | 80 | 1.8 x 10⁻⁴ | 2.5 x 10⁻⁴ |
| Isophorone Diisocyanate (IPDI) | (structure image) | 80 | 1.2 x 10⁻⁴ (sec-NCO) | 2.0 x 10⁻⁴ (prim-NCO) |
| 4,4'-Dicyclohexylmethane Diisocyanate (HMDI) | O=C=N-C₆H₁₀-CH₂-C₆H₁₀-N=C=O | 80 | 0.8 x 10⁻⁴ | 0.8 x 10⁻⁴ |
k1 and k2 represent the pseudo-first-order rate coefficients for the reaction of the first and second isocyanate groups, respectively. Data sourced from[1].
HDI, being a linear aliphatic diisocyanate, presents the least steric hindrance, allowing for faster reaction rates. In contrast, the bulky cycloaliphatic structures of IPDI and HMDI significantly shield the isocyanate groups, leading to slower reactions. HMDI, with its two cyclohexyl rings, is the most sterically hindered and, consequently, the least reactive of the three.[1]
A noteworthy observation in the case of IPDI is the differential reactivity of its primary and secondary isocyanate groups. The secondary isocyanate group exhibits lower reactivity due to greater steric hindrance from the cyclohexane ring compared to the more accessible primary isocyanate group.[2][3]
The Impact of Bulky Substituents: The Case of tert-Butyl Isocyanate
The effect of steric hindrance is further exemplified by comparing linear and branched monofunctional isocyanates. tert-Butyl isocyanate, with its bulky tertiary butyl group directly attached to the nitrogen atom, demonstrates significantly different reactivity compared to its linear counterpart, n-butyl isocyanate. This steric bulk can influence not only the rate of reaction but also the selectivity and stability of the resulting products.[4] In the synthesis of substituted ureas, the use of sterically hindered isocyanates can lead to unique reactivity, in some cases facilitating reactions that are difficult with less hindered analogues.[5][6]
Experimental Protocols
Kinetic Analysis of Diisocyanate-Alcohol Reactions[1]
Objective: To determine the pseudo-first-order rate coefficients for the reaction between an aliphatic diisocyanate (HDI, IPDI, or HMDI) and an excess of butan-1-ol.
Materials:
-
Aliphatic diisocyanate (HDI, IPDI, or HMDI)
-
Butan-1-ol
-
Toluene (solvent)
-
Perdeuterated butan-1-ol (quenching agent)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Prepare a solution of the diisocyanate in toluene at a known concentration.
-
Prepare a solution of butan-1-ol in toluene at a concentration that is in large excess relative to the diisocyanate to ensure pseudo-first-order kinetics.
-
Initiate the reaction by mixing the two solutions in a thermostated reactor at the desired temperature (e.g., 50-80 °C).
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of perdeuterated butan-1-ol.
-
Analyze the quenched sample using ESI-MS to determine the concentration of the unreacted diisocyanate and the formed monourethane and diurethane products.
-
Plot the natural logarithm of the diisocyanate concentration versus time. The negative of the slope of this plot gives the pseudo-first-order rate coefficient.
Synthesis of N-Substituted Ureas[7][8]
Objective: To synthesize an N-substituted urea via the reaction of an aliphatic isocyanate with a primary amine.
Materials:
-
Aliphatic isocyanate (e.g., tert-butyl isocyanate)
-
Primary amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the aliphatic isocyanate to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting urea derivative by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Generalized reaction pathway for the formation of urethanes and ureas from aliphatic isocyanates.
Caption: Experimental workflow for kinetic analysis of isocyanate reactions.
References
- 1. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tert-butyl isocyanate, |For Research [benchchem.com]
- 5. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Determining the Purity of Tert-Octyl Isocyanate Derivatives
The precise determination of the purity of tert-octyl isocyanate and its derivatives is crucial for researchers, scientists, and drug development professionals. The high reactivity of the isocyanate group (–N=C=O) makes these compounds valuable intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. However, this reactivity also makes them susceptible to degradation and the formation of impurities, which can impact reaction yields, product quality, and biological activity. This guide provides an objective comparison of key analytical techniques used to assess the purity of these compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, the need to identify unknown impurities, sample throughput, and the instrumentation available. The most common techniques employed are titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary of Technique Performance
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Titration | Back-titration of excess di-n-butylamine after its reaction with the isocyanate group.[1] | Simple, low cost, no specialized equipment required, accurate for bulk purity.[2] | Low sensitivity, not suitable for trace analysis, potential for interferences from other electrophilic compounds.[2] | Precision (RSD): < 2%[2] |
| HPLC-UV/MS | Chromatographic separation of the isocyanate after derivatization to form a stable, UV-active, or ionizable product.[3] | High sensitivity and specificity, suitable for less volatile or thermally sensitive compounds, well-established for isocyanate analysis.[3] | Requires a derivatization step, which adds complexity and potential for side reactions; analysis is indirect.[3] | LOD/LOQ: Low ng to pg range; Precision (RSD): <5%.[3] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass spectrometric identification.[3] | High specificity and sensitivity, allows for the identification and quantification of volatile impurities.[3] | Tert-octyl isocyanate is reactive and may degrade at high temperatures in the injector or column; may require derivatization.[3][4] | Precision (RSD): 0.89–8.12%; Accuracy (Recovery): 93.9–101.2%.[5] |
| qNMR | Absolute quantification based on the integration of NMR signals relative to a certified internal standard.[6] | Primary analytical method, non-destructive, provides structural information, no derivatization needed, highly accurate and precise.[6] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.[7] | Precision (RSD): Can be <1%.[7] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific tert-octyl isocyanate derivatives.
Titration for Isocyanate Content (%NCO)
This method, adapted from standards like ASTM D2572, determines the overall isocyanate content.[2]
Principle: The isocyanate sample is reacted with a known excess of di-n-butylamine. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.[8][9]
Reagents:
-
Titrant: Standardized 0.5 M or 1 M Hydrochloric Acid (HCl) in isopropanol.[8][10]
-
Amine Reagent: 2 M solution of di-n-butylamine in a dry solvent like toluene.[9][11]
-
Indicator: Bromocresol green or potentiometric endpoint detection.[2]
Procedure:
-
Accurately weigh approximately 2-3 g of the isocyanate sample into a 250 mL Erlenmeyer flask.[10][11]
-
Add 20 mL of anhydrous toluene to dissolve the sample.[11]
-
Using a volumetric pipette, add 20 mL of the di-n-butylamine reagent. Stopper the flask, swirl to mix, and let it stand for at least 15-20 minutes to ensure complete reaction.[10][11]
-
Add a few drops of the indicator and titrate with the standardized HCl solution until the endpoint is reached (e.g., color change from blue to yellow for bromocresol green).[2]
-
Perform a blank titration by following the same procedure but without the isocyanate sample.[11]
Calculation: The %NCO is calculated using the following formula: %NCO = [(B - S) × N × 4.202] / W[3] Where:
-
B = volume of HCl for the blank titration (mL)
-
S = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 is a constant based on the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of isocyanates requires derivatization to create stable compounds suitable for detection.
Principle: The isocyanate is reacted with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP) or di-n-butylamine (DBA), to form a stable urea derivative. This derivative is then separated and quantified using reverse-phase HPLC with UV or Mass Spectrometry (MS) detection.[2][12]
Reagents and Sample Preparation:
-
Derivatizing Agent: Prepare a solution of MPP or DBA in a suitable solvent.
-
Extraction: Extract the isocyanate from the sample matrix using a solvent like dichloromethane.[12]
-
Derivatization: Add a known amount of the derivatizing agent solution to the sample extract. Allow the reaction to proceed at a controlled temperature for a specific time.[2]
-
Filter the resulting solution through a 0.45 µm filter before injection into the HPLC system.[2]
HPLC-UV Conditions (General):
-
Column: C18 reverse-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm particles).
-
Mobile Phase: Gradient elution using acetonitrile and a buffered aqueous solution (e.g., 0.05% formic acid in water).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
Quantification: A calibration curve is generated using standards of the derivatized isocyanate at known concentrations. The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve.[2]
Gas Chromatography (GC)
GC is suitable for analyzing volatile isocyanates and their impurities. Due to the reactivity of isocyanates, analysis can be performed directly or after derivatization.[3]
Principle: The sample is injected into the GC, where volatile components are separated based on their boiling points and interaction with the stationary phase. A mass spectrometer (MS) is typically used for detection and identification of the separated components.[14]
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][5]
-
Carrier Gas: Helium at a constant flow.[2]
-
Injection: Splitless or split injection mode.[2]
-
Temperature Program:
-
Initial temperature: 60 °C for 10 minutes.
-
Ramp: 5 °C/min to 150 °C, hold for 10 minutes.[15]
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization for GC: In some cases, the isocyanate is hydrolyzed to its corresponding amine, which is then derivatized with a reagent like ethyl chloroformate before GC-MS analysis.[2][5] This approach can improve thermal stability and chromatographic performance.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method for determining purity without the need for specific reference standards of the analyte itself.[6]
Principle: The purity of the tert-octyl isocyanate derivative is determined by comparing the integral of a characteristic signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[6]
Procedure:
-
Sample Preparation: Accurately weigh the tert-octyl isocyanate derivative sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery between scans.
-
Data Processing: Carefully phase and baseline-correct the spectrum. Integrate one or more well-resolved signals from the analyte and a signal from the internal standard.
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the standard.
Logical Workflow for Technique Selection
The selection of the most suitable analytical technique is a critical decision. The following diagram outlines a logical workflow to guide this process based on the specific analytical requirements.
References
- 1. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemadder.com [chemadder.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. hiranuma.com [hiranuma.com]
- 11. scribd.com [scribd.com]
- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
A Comparative Guide to the Reaction Kinetics of 1,1,3,3-Tetramethylbutyl Isocyanate and Other Alkyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 1,1,3,3-tetramethylbutyl isocyanate, a sterically hindered aliphatic isocyanate, with other less sterically hindered alternatives. Understanding the reactivity of isocyanates is crucial for the controlled synthesis of urethanes, which are pivotal building blocks in the development of various pharmaceuticals and functional materials. The steric environment around the isocyanate group plays a significant role in determining the reaction rate, and this guide offers experimental data and protocols to elucidate these differences.
The Critical Role of Steric Hindrance in Isocyanate Reactivity
The reaction between an isocyanate and an alcohol to form a urethane is a fundamental transformation in organic chemistry. The rate of this reaction is highly sensitive to the steric bulk of the substituents on both the isocyanate and the alcohol. Bulky substituents near the reactive isocyanate group can significantly impede the approach of the nucleophilic alcohol, leading to a decrease in the reaction rate.
This compound, also known as tert-octyl isocyanate, is a prime example of a sterically hindered isocyanate. Its bulky tetramethylbutyl group creates a sterically congested environment around the isocyanate functional group, making it less susceptible to nucleophilic attack compared to less hindered isocyanates such as n-butyl isocyanate and tert-butyl isocyanate.
Structural Comparison of Alkyl Isocyanates
The differing reactivity of these isocyanates can be directly attributed to their molecular structures.
-
This compound: Possesses a highly branched alkyl group with two quaternary carbon atoms adjacent to the isocyanate group. This structure creates significant steric shielding.
-
n-Butyl Isocyanate: Features a linear alkyl chain, offering minimal steric hindrance to the isocyanate group.
-
tert-Butyl Isocyanate: While branched, the steric bulk is concentrated on a single tertiary carbon atom directly attached to the nitrogen of the isocyanate group.
Comparative Kinetic Data
| Isocyanate | Alcohol | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Phenyl Isocyanate | n-Butanol | None | Dichloromethane | 25 | Varies with reactant concentration | Butanol catalyzed: ~48 | --INVALID-LINK-- |
| Phenyl Isocyanate | 2-Butanol | None | Xylene | Not specified | Slower than with primary alcohols | 41 - 52 | --INVALID-LINK-- |
| Various Isocyanates | n-Butanol | Fe(acac)3 | Diethylene glycol diethyl ether | 30 | Reactivity order: p-NO2-PhNCO > m-NO2-PhNCO > PhNCO > p-CH3-PhNCO | Not specified | --INVALID-LINK-- |
The data consistently shows that increased steric hindrance on both the isocyanate and the alcohol leads to a decrease in the reaction rate. For instance, the reaction with secondary alcohols is slower than with primary alcohols. While specific data for this compound is scarce, its highly hindered structure would place it at the lower end of the reactivity spectrum compared to linear or less branched alkyl isocyanates.
Experimental Protocol: Kinetic Analysis of Isocyanate-Alcohol Reactions by In-Situ FTIR Spectroscopy
This protocol describes a general method for determining the reaction kinetics of an isocyanate with an alcohol using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for real-time monitoring of the disappearance of the characteristic isocyanate peak (~2275 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).
Materials:
-
Isocyanate (e.g., this compound, n-butyl isocyanate)
-
Alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
FTIR spectrometer equipped with an in-situ ATR (Attenuated Total Reflectance) probe
-
Reaction vessel with a port for the ATR probe, temperature control, and magnetic stirring
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Set up the reaction vessel under an inert atmosphere.
-
Prepare stock solutions of the isocyanate and alcohol in the chosen anhydrous solvent to the desired concentrations.
-
-
FTIR Setup and Background Spectrum:
-
Insert the ATR probe into the empty, clean, and dry reaction vessel.
-
Collect a background spectrum of the solvent at the desired reaction temperature.
-
-
Reaction Initiation:
-
Add the calculated volume of the alcohol solution and the solvent to the reaction vessel and allow it to equilibrate to the desired temperature while stirring.
-
Initiate the reaction by injecting the isocyanate solution into the vessel.
-
-
Data Acquisition:
-
Immediately start collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).
-
Monitor the reaction by observing the decrease in the absorbance of the isocyanate peak (-N=C=O) at approximately 2275 cm⁻¹ and the increase in the absorbance of the urethane carbonyl peak (-NH-C=O) around 1700 cm⁻¹.
-
-
Data Analysis:
-
Integrate the area of the isocyanate peak at each time point.
-
Plot the concentration of the isocyanate (proportional to the peak area) versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order kinetics are common for this reaction).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of isocyanate reactions.
Caption: Workflow for kinetic analysis of isocyanate-alcohol reactions.
Implications for Drug Development and Research
The choice of isocyanate has significant implications for process development and material properties:
-
Reaction Control: The lower reactivity of sterically hindered isocyanates like this compound allows for better control over the reaction, which is particularly important in complex syntheses or when working with sensitive substrates.
-
Selectivity: In molecules with multiple nucleophilic groups, a less reactive isocyanate may offer higher selectivity towards a specific functional group.
-
Pot Life: In applications such as coatings and adhesives, a slower reaction rate can provide a longer pot life, allowing for more processing time.
-
Catalyst Screening: The reduced reactivity of hindered isocyanates may necessitate the use of catalysts to achieve reasonable reaction times. The experimental protocol described above can be adapted for catalyst screening and optimization.
Conclusion
The steric hindrance of this compound significantly reduces its reactivity in comparison to less hindered alkyl isocyanates. This property can be either a disadvantage, requiring more forcing conditions or catalysis, or a distinct advantage, offering greater control and selectivity in complex chemical transformations. The provided experimental framework enables researchers to quantitatively assess these differences and make informed decisions in the selection of isocyanates for their specific applications in drug development and materials science.
Assessing the Stability of Carbamates Derived from Sterically Hindered Isocyanates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of carbamates, particularly those derived from sterically hindered isocyanates, is of significant interest in medicinal chemistry and drug development. These moieties can serve as protecting groups for amines or as integral parts of a pharmacophore, influencing a molecule's stability, solubility, and biological activity. Understanding the stability of these carbamates under various physiological and synthetic conditions is paramount for designing robust synthetic routes and developing effective therapeutics. This guide provides a comparative assessment of the stability of carbamates derived from sterically hindered isocyanates, supported by available experimental data and detailed analytical protocols.
Introduction to Carbamate Stability
Carbamates, characterized by the -NH-C(=O)-O- functional group, exhibit a stability profile that is a hybrid of amides and esters. Their stability is influenced by several factors, including:
-
Steric Hindrance: Increased steric bulk on the nitrogen and/or the oxygen of the carbamate can significantly impact stability. Bulky substituents can hinder the approach of nucleophiles or acids/bases, thereby increasing the carbamate's resistance to cleavage.
-
Electronic Effects: The electronic nature of the substituents on both the nitrogen and oxygen atoms plays a crucial role. Electron-withdrawing groups on the oxygen (e.g., in aryl carbamates) can make the carbamate more susceptible to hydrolysis, while electron-donating groups on the nitrogen can enhance stability.
-
pH of the Medium: Carbamate stability is highly dependent on the pH. Many carbamates, especially those with bulky alkyl groups on the oxygen, are labile under acidic conditions. Conversely, some carbamates can be cleaved under basic conditions.
-
Temperature: Elevated temperatures can induce thermal decomposition of carbamates, often leading to the formation of an isocyanate and an alcohol.
This guide will focus on carbamates derived from sterically hindered isocyanates, which are often employed to create robust protecting groups or to modulate the reactivity of a parent molecule.
Comparative Stability of Carbamate Protecting Groups
| Protecting Group | Structure of Isocyanate Precursor (Conceptual) | Cleavage Conditions | Relative Stability to Acid | Relative Stability to Base | Relative Stability to Hydrogenolysis |
| Boc | tert-Butyl isocyanate | Strong Acid (e.g., TFA) | Labile | Stable | Stable |
| Cbz | Benzyl isocyanate | H₂/Pd-C | Stable | Stable | Labile |
| Fmoc | 9-Fluorenylmethyl isocyanate | Base (e.g., Piperidine) | Stable | Labile | Stable |
This table illustrates the principle of orthogonal protection, where the stability of the carbamate is tailored by the nature of the substituent. The tert-butyl group in Boc carbamates imparts acid lability due to the formation of a stable tert-butyl cation upon cleavage. The benzyl group in Cbz carbamates allows for cleavage by hydrogenolysis. The fluorenylmethyloxy group in Fmoc carbamates renders them susceptible to base-catalyzed elimination.
Based on general chemical principles, it can be inferred that increasing the steric bulk around the carbamate nitrogen, for instance, by using isocyanates like adamantyl isocyanate or 2,6-diisopropylphenyl isocyanate, would generally lead to increased stability towards both acidic and basic hydrolysis due to greater steric shielding of the carbonyl group. However, the specific cleavage conditions and rates would require experimental determination.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of carbamates, a systematic study under controlled conditions is necessary. The following are detailed protocols for determining carbamate stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: HPLC-Based Assay for Hydrolytic Stability
This protocol is adapted from established methods for carbamate analysis, such as EPA Method 531.1.[1][2]
Objective: To determine the rate of hydrolysis of a carbamate under acidic, basic, and neutral conditions by monitoring its disappearance over time using HPLC.
Materials:
-
Carbamate of interest
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Phosphate buffer saline (PBS) for neutral conditions (pH 7.4)
-
HPLC system with a UV or UV-Vis detector
-
Reversed-phase C18 column
-
Thermostated autosampler or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the carbamate in acetonitrile.
-
Preparation of Reaction Solutions:
-
Acidic: Prepare a 0.1 M HCl solution in a 1:1 acetonitrile/water mixture.
-
Neutral: Prepare a PBS solution (pH 7.4) in a 1:1 acetonitrile/water mixture.
-
Basic: Prepare a 0.1 M NaOH solution in a 1:1 acetonitrile/water mixture.
-
-
Reaction Initiation:
-
To three separate vials, add the appropriate reaction solution (acidic, neutral, or basic).
-
Spike each vial with the carbamate stock solution to a final concentration of 100 µg/mL.
-
Immediately vortex and withdraw a t=0 sample.
-
-
Time-Course Analysis:
-
Incubate the reaction vials at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the aliquot (for acidic and basic samples) or by adding an excess of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for the specific carbamate. A typical starting point is a gradient of acetonitrile and water.
-
Monitor the disappearance of the carbamate peak at a suitable wavelength.
-
-
Data Analysis:
-
Plot the concentration of the carbamate versus time.
-
Determine the rate constant (k) and half-life (t₁/₂) of hydrolysis under each condition.
-
Protocol 2: NMR Spectroscopy for Monitoring Stability
NMR spectroscopy is a powerful tool for monitoring the stability of a compound in real-time without the need for chromatographic separation.[3][4]
Objective: To observe the degradation of a carbamate and identify its degradation products in different solvent systems.
Materials:
-
Carbamate of interest
-
Deuterated solvents (e.g., D₂O, CD₃CN, DMSO-d₆)
-
Deuterated acid (e.g., DCl) and base (e.g., NaOD)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the carbamate in the desired deuterated solvent in an NMR tube.
-
For acidic or basic conditions, add a small amount of DCl or NaOD to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at t=0.
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the parent carbamate and any new signals from degradation products.
-
The decrease in the integral of the parent carbamate's signals over time can be used to determine the rate of degradation.
-
The chemical shifts and coupling patterns of the new signals can be used to identify the degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the hydrolytic stability of a carbamate.
References
Performance of Tert-Octyl Isocyanate in Comparison to Other Derivatization Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatization agent is a critical step in developing robust and sensitive analytical methods. Derivatization is often employed to improve the chromatographic and mass spectrometric properties of analytes, enhancing their volatility, thermal stability, and ionization efficiency. This guide provides a comparative overview of tert-octyl isocyanate and other common derivatization agents.
Objective: To objectively compare the performance of tert-octyl isocyanate with alternative derivatization agents, supported by experimental data.
Current Findings: Extensive literature searches did not yield specific studies that directly evaluate or provide quantitative performance data for tert-octyl isocyanate as a derivatization agent for analytical purposes. The available research primarily focuses on other isocyanates, such as phenyl isocyanate and p-tolyl isocyanate, for the derivatization of alcohols, phenols, and amines.
Therefore, a direct comparison of tert-octyl isocyanate with other agents based on experimental data is not possible at this time. This guide will instead focus on the performance of commonly used alternative derivatization agents for which data is available, providing a framework for the potential evaluation of tert-octyl isocyanate should it be considered for a specific application.
Alternative Derivatization Agents and Their Performance
Several classes of derivatization agents are routinely used in analytical laboratories. The choice of agent depends on the functional group of the analyte (e.g., hydroxyl, amine, carboxyl), the analytical technique (GC-MS, LC-MS), and the desired outcome (e.g., increased volatility, enhanced ionization).
For Alcohols and Phenols:
Common derivatizing agents for hydroxyl groups include isocyanates (forming carbamates), acyl chlorides (forming esters), and silylating agents (forming silyl ethers).
-
Phenyl Isocyanate: Reacts with alcohols and phenols to form stable carbamate derivatives. The reaction with phenolic hydroxyl groups is generally faster than with aliphatic hydroxyl groups[1]. Electron-withdrawing groups on the phenyl ring can increase the reaction rate, with some substituted phenyl isocyanates reacting almost instantaneously with alcohols[2]. This derivatization can significantly increase detection sensitivity in mass spectrometry[2].
-
p-Tolyl Isocyanate (PTI): This reagent efficiently derivatizes hydroxyl and sulfhydryl groups for GC-MS analysis. PTI derivatives are highly stable for months and are not sensitive to moisture. In a study on polar compounds, PTI was found to be superior in some aspects to the conventional silylating agent bistrimethylsilyl trifluoroacetamide (BSTFA)[3].
-
Benzoyl Chloride: Reacts with phenols to form benzoyl esters. This derivatization is effective for improving chromatographic retention and providing sensitive detection by UV or mass spectrometry. Detection limits in the range of 0.05 to 0.50 ng/mL have been reported for phenolic compounds in water after derivatization with benzoyl chloride and analysis by LC-UV[4]. For LC-MS analysis of phenolic metabolites in wine, nanomolar limits of detection were achieved[5].
For Amines:
Primary and secondary amines are frequently derivatized to improve their chromatographic behavior and detection sensitivity.
-
Dansyl Chloride: A widely used reagent that reacts with primary and secondary amines to produce highly fluorescent and readily ionizable sulfonamide derivatives. This derivatization is robust and allows for the retention of all amino acids on a single reverse-phase column, significantly boosting the signal in positive mode electrospray ionization[6]. The resulting derivatives are stable, allowing for reproducible analysis[7]. Limits of detection are typically in the nanomolar to picomolar range[6][8].
-
Benzoyl Chloride: Reacts with primary and secondary amines to form stable amide derivatives. This method has been successfully applied to the targeted metabolomics of neurochemicals, with reported 1,000-fold increases in sensitivity for some compounds after labeling[9]. The derivatization improves chromatographic performance and allows for the use of isotopically labeled benzoyl chloride for accurate quantification[9][10]. Detection limits in the picomolar to nanomolar range have been achieved for various metabolites[10].
Experimental Considerations and Protocols
The efficiency of a derivatization reaction is influenced by several factors, including the solvent, temperature, reaction time, and the presence of a catalyst.
General Derivatization Workflow
The following diagram illustrates a typical workflow for derivatization prior to chromatographic analysis.
Caption: General experimental workflow for derivatization.
Derivatization Reaction of an Alcohol with an Isocyanate
The reaction between an alcohol (R-OH) and an isocyanate (R'-NCO) yields a carbamate derivative. This reaction is the basis for derivatization with agents like tert-octyl isocyanate and phenyl isocyanate.
Caption: Reaction of an alcohol with an isocyanate.
Data Summary Tables
The following tables summarize the performance characteristics of the discussed derivatization agents. Data for tert-octyl isocyanate is not included due to a lack of available literature.
Table 1: Performance of Derivatization Agents for Alcohols and Phenols
| Derivatizing Agent | Analyte Class | Typical Reaction Conditions | Derivative Stability | Reported Sensitivity | Reference(s) |
| Phenyl Isocyanate | Alcohols, Phenols | Room temperature, few hours | Stable | 20-fold increase in MS signal | [2] |
| p-Tolyl Isocyanate | Alcohols, Thiols | Not specified | Stable for months | High efficiency | [3] |
| Benzoyl Chloride | Phenols | 15 min | Stable | LOD: 0.05-0.50 ng/mL (LC-UV) | [4] |
| LOD: Nanomolar (LC-MS) | [5] |
Table 2: Performance of Derivatization Agents for Amines
| Derivatizing Agent | Analyte Class | Typical Reaction Conditions | Derivative Stability | Reported Sensitivity | Reference(s) |
| Dansyl Chloride | Primary & Secondary Amines | 60 min at room temp, pH 9.8 | Stable | LOD: Nanomolar to Picomolar | [6][8] |
| Benzoyl Chloride | Primary & Secondary Amines | Room temperature | Stable | Up to 1000-fold increase in MS signal | [9] |
| LOD: Picomolar to Nanomolar | [10] |
Conclusion
While tert-octyl isocyanate may offer potential benefits as a derivatization agent due to its bulky alkyl group, which could enhance chromatographic retention and stability, there is currently a lack of published data to support its performance in comparison to other reagents. Researchers considering the use of tert-octyl isocyanate would need to conduct initial studies to determine its reactivity, the stability of its derivatives, and the achievable sensitivity for their specific analytes of interest. The information provided on alternative, well-characterized derivatization agents such as phenyl isocyanate, benzoyl chloride, and dansyl chloride can serve as a benchmark for these evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,1,3,3-Tetramethylbutyl Isocyanate
The proper disposal of 1,1,3,3-tetramethylbutyl isocyanate is a critical component of laboratory safety and environmental responsibility. Due to its reactivity and toxicity, this compound is classified as hazardous waste and necessitates strict adherence to established protocols for handling and disposal.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Respiratory Protection | Supplied-air respirator or a self-contained breathing apparatus (SCBA)[1]. A type ABEK (EN14387) respirator filter is also suggested. | Prevents inhalation of harmful vapors, mists, or aerosols.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl).[1][2] | Protects against skin contact and absorption.[1] |
| Eye and Face Protection | Safety goggles and a face shield. | Shields eyes and face from splashes. |
| Protective Clothing | Chemical-resistant lab coat or protective suit.[1][2] | Prevents contamination of personal clothing and skin. |
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain and neutralize the isocyanate.
Minor Spill Protocol:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[4]
-
Containment : Dike the spill to prevent it from entering water systems or drains.[4]
-
Absorption : Cover the spill with a dry, inert absorbent material such as sawdust, sand, or a commercial absorbent.[2][4] Do not use water , as it can react with the isocyanate and cause a dangerous buildup of pressure.[2]
-
Collection : Carefully shovel the absorbed material into an open-top container.[4][5] It is crucial not to seal the container to avoid pressure buildup from any residual reaction.[4]
-
Decontamination : Neutralize the spill area using a suitable decontamination solution.[2][4]
Major Spill Protocol:
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or a specialized hazardous waste disposal contractor immediately.[4] In-transit spills should be reported to emergency services like CHEMTREC.[4]
Table 2: Decontamination Solution Formulations [4][5]
| Formulation | Component 1 | Component 2 | Component 3 | Important Notes |
| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2% | Water: 89.8%-94.8% | |
| Formula 2 | Concentrated Ammonia Solution: 3-8% | Liquid Detergent: 0.2% | Water: 91.8%-96.8% | Requires good ventilation due to ammonia vapors.[4] |
Waste Disposal Protocol
All materials contaminated with this compound, including the absorbent material from spills, used containers, and contaminated PPE, must be treated as hazardous waste.[2]
Step-by-Step Disposal Procedure:
-
Segregation : Keep isocyanate waste separate from other chemical waste streams.[2]
-
Containerization : Place the waste in a designated, clearly labeled, open-top container.[2][4] Do not seal the container tightly.[4]
-
Labeling : The container must be clearly labeled as "Hazardous Waste - Isocyanates".[2]
-
Storage : Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed contractor.[4] This must be done in accordance with all federal, state, and local regulations.[4][6]
-
Documentation : Obtain and retain all certifications and receipts of proper disposal from the contractor.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1,1,3,3-Tetramethylbutyl Isocyanate
For Immediate Reference: Key Safety and Handling Protocols for Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 1,1,3,3-Tetramethylbutyl isocyanate. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that is harmful if ingested, inhaled, or absorbed through the skin.[1][2] It can cause irritation to the skin, eyes, and respiratory system.[1][3] Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face or half-face respirator with filters suitable for organic vapors and particulates (e.g., ABEK or A2P3 rated filters) is recommended.[4][5] In cases of high exposure or spraying, powered air respirators or air-fed hoods should be used.[5] | Protects against inhalation of harmful vapors and aerosols. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[5] Standard disposable gloves may not provide adequate protection.[5] Gloves must be inspected before use.[6][7] | Prevents skin contact and absorption of the chemical. |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield are essential.[5][7] If a full-face respirator is used, it provides integrated eye and face protection.[5] | Protects eyes from splashes and vapors. |
| Protective Clothing | Flame-retardant and antistatic protective clothing or coveralls should be worn to prevent skin contact.[8] For tasks with a risk of splashing, clothing resistant to permeation is necessary.[5] | Minimizes skin exposure and protects from flammability hazards. |
2. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
3. Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure safety.
-
Waste Characterization : The waste material must be treated as hazardous.
-
Container Management : Do not dispose of the chemical in its original container unless specified by waste disposal services. Uncleaned containers should be handled with the same precautions as the product itself.
-
Disposal Method : All waste material must be disposed of in accordance with national and local regulations. It is recommended to contact a licensed professional waste disposal service to ensure compliance. Do not mix with other waste materials.
-
Spill Residue : In the event of a spill, the absorbent material used for cleanup should also be collected in a suitable, closed container and disposed of as hazardous waste.[6]
4. Emergency Procedures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[6]
-
Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[6]
-
Fire : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6] Vapors are heavier than air and may travel to an ignition source. Containers may explode in a fire.[3]
References
- 1. 1,1,3,3-Tetramethylbutyl isocyanide - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 1,1,3,3-Tetramethylbutyl isocyanide | C9H17N | CID 26725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. tsmfg.com [tsmfg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
